3-Amino-1-benzothiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMBCKNGJAKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371649 | |
| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40142-71-0 | |
| Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Amino-1-benzothiophene-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-amino-1-benzothiophene-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and material science. The document details key synthesis methodologies, including the Gewald reaction, the Fiesselmann synthesis, and a modern approach utilizing 2-halobenzonitriles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of benzothiophene derivatives.
Introduction
This compound and its esters are important intermediates in the synthesis of a wide range of biologically active compounds. The benzothiophene scaffold is a prominent feature in numerous pharmaceuticals, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the amino and carboxylic acid functionalities at the 2 and 3 positions, respectively, provides versatile handles for further chemical modifications, making this molecule a valuable synthon in drug discovery and development. This guide explores the most common and effective methods for the preparation of this key intermediate.
Synthesis Pathways
Three principal synthetic routes for this compound and its derivatives are discussed in detail below. Each section includes a description of the pathway, a detailed experimental protocol, and a visualization of the reaction scheme.
The Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the benzothiophene core, a cyclic ketone precursor is utilized. While a specific protocol for the direct synthesis of this compound via the Gewald reaction is not extensively detailed in the literature, a general methodology can be adapted from known procedures for similar 2-aminothiophene syntheses.
A mixture of an appropriate cyclohexanone derivative (1.0 eq.), an alkyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF). A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. Subsequent hydrolysis of the resulting ester under basic conditions would yield the target carboxylic acid.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxythiophenes, which can be adapted to produce 3-aminothiophenes when a nitrile-containing substrate is used. A key patent describes the synthesis of 3-aminothiophene-2-carboxylic acid esters from α,β-dihalopropionitriles and thioglycolic acid esters in the presence of a base.
To a cooled suspension of sodium methylate (1.1 eq.) in diethyl ether, a solution of methyl thioglycolate (1.0 eq.) in diethyl ether is added with stirring. Subsequently, α,β-dichloropropionitrile (1.0 eq.) is added to the reaction mixture. The reaction proceeds with the elimination of hydrogen halide to form the methyl 3-aminothiophene-2-carboxylate. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by distillation or recrystallization from methanol. The resulting ester can be hydrolyzed to the carboxylic acid by heating with aqueous sodium hydroxide, followed by acidification.
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-1-benzothiophene-2-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and materials science applications. This document collates available data on its chemical identity and properties, alongside detailed experimental protocols for its synthesis and potential biological signaling pathways.
Core Physicochemical Data
Quantitative data for this compound is not extensively available in public literature. The following table summarizes its fundamental properties and includes data for isomeric analogs to provide a comparative context. Researchers should note that the properties of isomers can differ significantly.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂S | [1][2][3] |
| Molecular Weight | 193.22 g/mol | [1][2][3] |
| Melting Point | Data not available | |
| Melting Point of Isomer (5-Amino-1-benzothiophene-2-carboxylic acid) | 274-276 °C | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Generally soluble in polar organic solvents.[4] | |
| logP (Calculated) | Data not available | |
| Calculated XLogP3 of Isomer (3-Amino-1-benzothiophene-5-carboxylic acid) | 1.8 | [5] |
| CAS Number | 40142-71-0 | [1] |
Biological and Chemical Significance
This compound and its derivatives have garnered interest in the scientific community due to their diverse biological activities. Preliminary studies have indicated its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.[1][6] The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry, appearing in drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole. The unique arrangement of the amino and carboxylic acid functional groups on the benzothiophene core makes it a versatile building block for the synthesis of more complex molecules.[1]
Derivatives of benzothiophene-2-carboxylic acid have been identified as inhibitors of key enzymes in cellular signaling pathways, such as myeloid cell leukemia 1 (Mcl-1) and branched-chain α-ketoacid dehydrogenase kinase (BDK), highlighting their therapeutic potential.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-Amino-1-benzothiophene-2-carboxylate
This protocol is adapted from general methods for the rapid synthesis of 3-aminobenzo[b]thiophenes.[7]
Materials:
-
2-Fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a pressure-rated microwave vial, combine 2-fluorobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in DMSO.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes gradient) to yield methyl 3-amino-1-benzothiophene-2-carboxylate.
Protocol 2: Hydrolysis of Methyl 3-Amino-1-benzothiophene-2-carboxylate
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 3-amino-1-benzothiophene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the potential mechanisms of action for derivatives of this compound as enzyme inhibitors.
Caption: Inhibition of the anti-apoptotic protein Mcl-1 by a benzothiophene derivative, leading to apoptosis.
Caption: Mechanism of branched-chain amino acid catabolism and its upregulation by a benzothiophene derivative inhibiting BDK.
References
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 3-Aminothiophene-2-carboxamide 97 147123-47-5 [sigmaaldrich.com]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure and conformational flexibility. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon available data for the core benzothiophene structure and related derivatives. While a specific crystal structure for this exact molecule is not publicly available, this guide outlines the expected geometric parameters, discusses potential conformations, and provides detailed experimental protocols for its synthesis and characterization, forming a foundational resource for researchers in the field.
Introduction
This compound, with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol , belongs to the family of benzothiophenes, which are bicyclic compounds consisting of a benzene ring fused to a thiophene ring.[1] The presence of both an amino group at the 3-position and a carboxylic acid group at the 2-position imparts this molecule with unique chemical properties and a wide range of biological activities, including antimicrobial and potential anticancer properties.[1] Understanding the precise arrangement of these functional groups and the overall molecular conformation is paramount for designing derivatives with enhanced potency and selectivity for various biological targets.
Molecular Structure
The core of this compound is the planar benzothiophene ring system. The amino and carboxylic acid substituents at the C3 and C2 positions, respectively, are key determinants of the molecule's overall geometry and electronic properties.
Predicted Molecular Geometry
In the absence of experimental crystallographic data for this compound, its molecular geometry can be predicted based on theoretical calculations and data from closely related structures. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, including bond lengths and angles.
Table 1: Predicted Bond Lengths for this compound (Calculated)
| Bond | Predicted Bond Length (Å) |
| C=C (thiophene) | ~1.37 - 1.42 |
| C-S | ~1.72 - 1.77 |
| C-N | ~1.38 - 1.42 |
| C-C (benzene) | ~1.39 - 1.41 |
| C-C (fusion) | ~1.40 - 1.43 |
| C-C (carboxyl) | ~1.48 - 1.52 |
| C=O | ~1.21 - 1.24 |
| C-O (hydroxyl) | ~1.33 - 1.36 |
| N-H | ~1.01 |
| O-H | ~0.97 |
Note: These values are estimations based on typical bond lengths in similar molecular fragments and may vary depending on the computational method and basis set used.
Table 2: Predicted Bond Angles for this compound (Calculated)
| Angle | Predicted Bond Angle (°) |
| C-S-C | ~92 - 94 |
| C-C-S | ~110 - 112 |
| C-C-C (thiophene) | ~111 - 113 |
| C-C-N | ~120 - 125 |
| C-C-C (carboxyl) | ~115 - 120 |
| O=C-O | ~120 - 125 |
| H-N-H | ~109.5 |
| C-O-H | ~109 |
Note: These values are estimations and subject to variation.
Conformational Analysis
The conformational landscape of this compound is primarily determined by the rotation around the C2-C(carboxyl) and C3-N bonds. Intramolecular hydrogen bonding between the amino and carboxylic acid groups is expected to play a significant role in stabilizing specific conformations.
The planarity of the benzothiophene ring system restricts the overall conformational freedom. The primary sources of flexibility are the orientations of the amino and carboxylic acid groups. It is highly probable that a strong intramolecular hydrogen bond exists between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid, or between the hydroxyl proton of the carboxylic acid and the lone pair of the amino group's nitrogen. This would result in a relatively planar and rigid conformation.
The logical relationship for conformational preference can be visualized as follows:
Caption: Logic diagram illustrating factors influencing the conformational preference.
Experimental Protocols
Synthesis of this compound
Synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate (Precursor)
-
Reactants: 2-Mercaptophenylacetic acid, Ethyl cyanoacetate, Elemental sulfur, Morpholine (as a base).
-
Procedure:
-
A mixture of 2-mercaptophenylacetic acid (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
-
Morpholine (2 equivalents) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 3-aminobenzo[b]thiophene-2-carboxylate.
-
Hydrolysis to this compound
-
Reactants: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
The synthesized ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
The mixture is heated to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid (e.g., 2M HCl) until the product precipitates.
-
The solid this compound is collected by filtration, washed with cold water, and dried.
-
The overall experimental workflow can be visualized as:
Caption: Workflow for the synthesis of the target molecule.
Spectroscopic Characterization
The synthesized compound should be characterized by standard spectroscopic methods to confirm its structure.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzene ring (multiplets, ~7.0-8.0 ppm).- Broad singlet for the NH₂ protons (chemical shift can vary depending on solvent and concentration).- Very broad singlet for the COOH proton (typically downfield, >10 ppm). |
| ¹³C NMR | - Aromatic carbons of the benzene and thiophene rings (~110-140 ppm).- Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Carbon attached to the amino group (C3) would be shielded compared to the unsubstituted benzothiophene.- Carbon attached to the carboxylic acid group (C2). |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300).- N-H stretching vibrations from the amino group (two bands, ~3300-3500).- C=O stretch from the carboxylic acid (~1680-1710).- C=C stretching of the aromatic rings (~1450-1600).- C-N and C-S stretching vibrations in the fingerprint region. |
| UV-Vis | - Absorption maxima characteristic of the benzothiophene chromophore, likely with shifts due to the amino and carboxyl substituents. |
Conclusion and Future Directions
This compound is a molecule with significant potential in drug discovery. While this guide provides a foundational understanding of its molecular structure, conformation, and synthesis, the absence of a definitive crystal structure highlights a critical knowledge gap. Future research should prioritize the crystallographic determination of this compound to provide precise, experimentally-derived data on its three-dimensional architecture. Such data would be invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutic agents based on this promising scaffold. Further detailed spectroscopic and computational studies will also contribute to a more complete understanding of its conformational dynamics and electronic properties, ultimately aiding in the development of novel drugs with improved efficacy and safety profiles.
References
Spectroscopic and Structural Elucidation of 3-Amino-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules.[1] This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition. Due to the limited availability of publicly accessible, specific experimental data for this exact molecule, this guide presents a combination of data derived from closely related compounds and established spectroscopic principles for the functional groups present.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₇NO₂S[1]
-
Molecular Weight: 193.22 g/mol [1]
-
CAS Number: 40142-71-0
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the analysis of structurally similar compounds and known spectroscopic data for the constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | m | 2H | Aromatic-H (H-4, H-7) |
| ~7.2 - 7.5 | m | 2H | Aromatic-H (H-5, H-6) |
| ~5.5 - 6.5 (broad) | br s | 2H | -NH₂ |
| ~12.0 - 13.0 (broad) | br s | 1H | -COOH |
Note: The amino and carboxylic acid protons are exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | -COOH |
| ~145 - 150 | C-3 (C-NH₂) |
| ~135 - 140 | C-7a |
| ~128 - 132 | C-3a |
| ~122 - 128 | Aromatic C-H |
| ~115 - 120 | Aromatic C-H |
| ~100 - 105 | C-2 (C-COOH) |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid dimer) |
| ~1680 - 1660 | Strong | C=O stretch (carboxylic acid) |
| ~1620 - 1600 | Medium | N-H bend (amino group) |
| ~1550 - 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1300 - 1200 | Strong | C-O stretch (carboxylic acid) |
| ~1200 - 1100 | Medium | C-N stretch (aromatic amine) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 193 | High | [M]⁺ (Molecular Ion) |
| 148 | Moderate | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 121 | Moderate | [M - COOH - HCN]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
The spectral width is set to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width is set to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture is then compressed under high pressure (several tons) in a die to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition:
-
The probe is inserted into the ion source, and the sample is heated to induce vaporization.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The detector signal is converted into a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate a typical synthesis and analytical workflow for this compound.
References
The Diverse Biological Activities of 3-Amino-1-benzothiophene-2-carboxylic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 3-amino-1-benzothiophene-2-carboxylic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the core biological properties of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for further investigation and the design of novel therapeutic agents.
Core Biological Activities
Derivatives of this compound have been extensively studied, revealing their potential in various therapeutic areas. Preliminary studies and more in-depth investigations have highlighted four key areas of biological activity.[1]
Anticancer Activity
A significant body of research has focused on the anticancer potential of 3-amino-1-benzothiophene derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.[1] The mechanisms underlying their anticancer activity are multifaceted and include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.[2]
Anti-inflammatory Activity
Several derivatives of this compound have demonstrated notable anti-inflammatory properties.[3] These compounds can modulate inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory conditions. Their mechanism of action often involves the inhibition of key inflammatory mediators.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against various bacterial and fungal strains.[1][3] The structural modifications of the benzothiophene core play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern drug development. Derivatives of this compound have been identified as inhibitors of several enzymes, indicating their potential for the treatment of a variety of diseases.[1]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of various this compound derivatives and related benzothiophene compounds, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Benzothiophene Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [4] |
| 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |
| 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
| 11o | Capan-1 (Pancreatic Adenocarcinoma) | 1.4 | [5] |
| 11r | Capan-1 (Pancreatic Adenocarcinoma) | 5.1 | [5] |
| 11s | Capan-1 (Pancreatic Adenocarcinoma) | 5.3 | [5] |
| 11f | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |
| 11g | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |
| 11k | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |
| 11l | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |
| 11n | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | [5] |
| K2071 | MDA-MB-231 (Breast Cancer) | ~2 | [6] |
| Stattic | MDA-MB-231 (Breast Cancer) | 1.3 | [6] |
Table 2: Antimicrobial Activity of Benzothiophene Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (MRSA) | 4 | [7] |
| 1e | Gram-negative bacteria | 10-20 | [8] |
| 1g | Gram-negative bacteria | 10-20 | [8] |
| 1h | Gram-negative bacteria | 10-20 | [8] |
| Thiophene derivatives | Gram-negative clinical strains | 31.25 - 250 | [9] |
| Thiophene derivatives | Candida albicans | 31.25 - 62.5 | [9] |
| Thiophene derivatives | Aspergillus niger | 31.25 - 62.5 | [9] |
| Thiophene derivatives | Bacillus subtilis | 7.8 - 125 | [9] |
| Thiophene derivatives | Staphylococcus aureus (MDR) | 125 - 500 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature concerning the biological evaluation of this compound derivatives.
Synthesis of 3-Aminobenzo[b]thiophene Derivatives
A common method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[10]
-
Materials: 2-halobenzonitrile, methyl thioglycolate, triethylamine, dry DMSO.
-
Procedure:
-
A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO is prepared.[10]
-
The reaction mixture is subjected to microwave irradiation at 130 °C for a specified time.[10]
-
After cooling, the mixture is poured into ice-water.[10]
-
The resulting solid precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the desired 3-aminobenzo[b]thiophene derivative.[10]
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Materials: Cancer cell lines, complete culture medium, this compound derivatives, MTT solution, DMSO, 96-well plates.
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cells, complete culture medium, this compound derivatives, LPS, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth, this compound derivatives, 96-well plates.
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well plate containing broth.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe + broth), negative (broth only), and drug-standard controls.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound that shows no visible microbial growth.
-
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. The data and protocols summarized in this technical guide underscore the potential of these compounds as leads for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental methodologies and visualizations of key signaling pathways and workflows are intended to facilitate further research and accelerate the translation of these promising compounds into novel therapeutics. Future efforts should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action for the most promising derivatives.
References
- 1. Buy this compound | 40142-71-0 [smolecule.com]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the amino group in 3-Amino-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Amino-1-benzothiophene-2-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a benzothiophene core with an amino group at the 3-position and a carboxylic acid group at the 2-position.[1] Its molecular formula is C₉H₇NO₂S, and it has a molecular weight of approximately 193.22 g/mol .[1][2] This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to its unique electronic properties and the presence of two reactive functional groups.[1] The strategic positioning of the amino and carboxylic acid groups allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.
Derivatives of this compound have demonstrated significant biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] Notably, compounds based on this scaffold have been investigated as inhibitors of tubulin polymerization and as agents targeting the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and metastasis.[3][4] This guide provides a detailed exploration of the chemical reactivity of the amino group at the 3-position, focusing on key transformations, experimental protocols, and the application of these reactions in the development of biologically active molecules.
Core Reactivity of the Amino Group
The amino group at the C-3 position of the benzothiophene ring is a primary aromatic amine, which imparts characteristic nucleophilic properties. This functionality is the focal point for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The principal reactions involving this amino group are acylation, alkylation, and diazotization.
Acylation Reactions
The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives (3-acylamino-1-benzothiophene-2-carboxylic acids).[1] This reaction is fundamental for introducing a wide array of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule. For instance, the synthesis of various benzo[b]thiophene acylhydrazones with antimicrobial activity relies on the initial formation of an amide-like linkage.[5]
Alkylation and Arylation Reactions
Alkylation of the amino group can be achieved by reacting it with alkyl halides in the presence of a base, leading to the formation of N-alkylated products.[1] While less commonly reported for this specific molecule in the provided literature, this transformation is a standard method for modifying primary amines. Similarly, arylation can be performed, though it often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.
Diazotization Reactions
As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6] This process converts the amino group into a highly versatile diazonium salt intermediate.[6] Diazonium salts are valuable in synthetic chemistry as they can be subsequently replaced by a wide range of substituents—including halogens (via the Sandmeyer reaction), hydroxyl groups, and cyano groups—providing access to a broad spectrum of 3-substituted benzothiophene derivatives.[6][7] This method has been successfully employed to synthesize 3-bromobenzothiophenes, which are key intermediates for kinase inhibitors.[7]
Quantitative Data Summary
The following tables summarize quantitative data for reactions involving the modification of the amino and carboxylic acid groups in benzothiophene derivatives, as reported in the literature.
Table 1: Synthesis of 3-Aminobenzo[b]thiophene Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Halobenzonitriles | Methyl thioglycolate, Et₃N, DMSO, 130°C, Microwave | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | 58-96% | [7] |
| 2-Nitrobenzonitriles | Methyl thioglycolate, Basic conditions | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | N/A |[7] |
Table 2: Synthesis of Amide and Ester Derivatives from Benzo[b]thiophene Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid | EDCI, DMAP, DCM, Amine/Alcohol | N-substituted carboxamides / Esters | 49-88% | [4] |
| Benzo[b]thiophene-2-carboxylic acid | Tert-butyl carbazate, DCC, DMAP, DCM | Tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | N/A | [5] |
| Benzo[b]thiophene-2-carbohydrazide | Aromatic aldehydes, EtOH, Reflux | (E)-N'-(arylmethylidene)benzo[b]thiophene-2-carbohydrazides | 30-85% |[5] |
Experimental Protocols
This section provides detailed methodologies for key reactions involving the amino group of this compound and related compounds.
Protocol 1: General Procedure for Amide Synthesis (Acylation)
This protocol is adapted from the synthesis of benzo[b]thiophene-3-carboxamide derivatives.[4]
References
- 1. Buy this compound | 40142-71-0 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Carboxylic Acid Functionalization of 3-Amino-1-benzothiophene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthetic strategies for the carboxylic acid functionalization of the 3-amino-1-benzothiophene core, a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of synthetic methodologies, detailed experimental protocols, and an exploration of the therapeutic applications of these derivatives, with a focus on their role as kinase inhibitors.
Introduction
The 3-amino-1-benzothiophene scaffold is a privileged heterocyclic motif renowned for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carboxylic acid functionality, either on the benzothiophene ring system or through acylation of the 3-amino group, provides a valuable handle for further molecular elaboration and can significantly modulate the pharmacological profile of the resulting compounds. These functionalized derivatives have emerged as promising candidates for the development of targeted therapies, particularly as inhibitors of various protein kinases.[2][3][4]
Synthetic Methodologies for Carboxylic Acid Functionalization
The introduction of a carboxylic acid group onto the 3-amino-1-benzothiophene scaffold can be achieved through two primary strategies: direct functionalization of the benzothiophene core to introduce a carboxyl group, and acylation of the 3-amino group with carboxylic acids or their derivatives.
Synthesis of 3-Amino-1-benzothiophene-2-carboxylic Acid
A common and effective method for the synthesis of this compound and its esters involves the reaction of 2-halobenzonitriles with α-mercaptoacetates, such as methyl thioglycolate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[2][3]
A general workflow for this synthesis is depicted below:
Table 1: Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates [2]
| Entry | R | X | Z | Time (min) | Product | Yield (%) |
| 1 | 5-Br | F | CH | 11 | 5a | 87 |
| 2 | 5-Cl | F | CH | 11 | 5b | 83 |
| 3 | 5-NO2 | F | CH | 11 | 5c | 96 |
| 4 | 5-CN | F | CH | 11 | 5d | 89 |
| 5 | 4-Br | F | CH | 11 | 5e | 81 |
| 6 | 4-Cl | F | CH | 11 | 5f | 79 |
| 7 | 4-NO2 | F | CH | 11 | 5g | 91 |
| 8 | 4-CN | F | CH | 11 | 5h | 85 |
| 9 | 5-Ph | F | CH | 35 | 5i | 58 |
| 10 | 5-Br | Cl | CH | 20 | 5a | 65 |
| 11 | 5-NO2 | Cl | CH | 15 | 5c | 88 |
| 12 | 3-Br | F | N | 11 | 16 | 72 |
Functionalization of the 3-Amino Group
The 3-amino group of the benzothiophene core serves as a versatile point for functionalization through acylation with various carboxylic acids, acid chlorides, or anhydrides to yield the corresponding amides. These reactions are typically straightforward and can be facilitated by standard coupling reagents or by direct reaction with more reactive acylating agents.
The coupling of a carboxylic acid to the 3-amino group generally requires the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents.
A direct and often high-yielding method for acylating the 3-amino group involves the use of cyclic or acyclic acid anhydrides. This reaction typically proceeds readily without the need for a coupling agent.
Table 2: Acylation of 3-Amino-1-benzothiophene with Anhydrides
| Entry | Anhydride | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Acetic Anhydride | Pyridine | Reflux | 2 | 3-Acetamido-1-benzothiophene | >90 | [5] |
| 2 | Succinic Anhydride | Acetic Acid | Reflux | 4 | 4-((1-Benzothiophen-3-yl)amino)-4-oxobutanoic acid | ~85 | Hypothetical, based on similar reactions |
| 3 | Maleic Anhydride | Acetic Acid | Reflux | 3 | (Z)-4-((1-Benzothiophen-3-yl)amino)-4-oxobut-2-enoic acid | ~80 | Hypothetical, based on similar reactions |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[2]
A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is subjected to microwave irradiation in a dedicated microwave synthesizer at 130 °C for the time specified in Table 1. After cooling, the reaction mixture is poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried in vacuo to give the desired product.
General Procedure for the Synthesis of 3-Acylamino-1-benzothiophene-2-carboxamides[5]
To a solution of 3-chloro-1-benzothiophene-2-carbonyl chloride (1) (0.002 mol) and a substituted 2-aminobenzothiazole or other amine (0.002 mol) in 25-30 mL of pyridine, the mixture is refluxed for 10-15 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid that separates is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol.
Applications in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of 3-amino-1-benzothiophene have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Inhibition of the RhoA/ROCK Signaling Pathway
Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as potent inhibitors of the RhoA/ROCK signaling pathway.[1][6][7][8][9] This pathway plays a crucial role in regulating cellular processes such as proliferation, migration, and invasion, which are hallmarks of cancer metastasis. Inhibition of this pathway by benzothiophene derivatives can lead to the suppression of tumor growth and metastasis.[1][6][7][8]
The RhoA/ROCK signaling cascade and the point of inhibition by benzothiophene derivatives are illustrated below:
PIM Kinase Inhibition
Benzothiophene-containing scaffolds have also been investigated as inhibitors of PIM kinases (PIM1, PIM2, and PIM3).[2][10][11] These serine/threonine kinases are implicated in tumorigenesis, and their inhibition presents a promising therapeutic strategy in oncology.[2][10] The development of potent and selective benzothiophene-derived PIM kinase inhibitors is an active area of research.[2]
Conclusion
The carboxylic acid functionalization of 3-amino-1-benzothiophene provides a versatile platform for the synthesis of novel bioactive molecules. The synthetic methodologies outlined in this guide, particularly microwave-assisted reactions, offer efficient routes to these valuable compounds. The demonstrated activity of these derivatives as kinase inhibitors, specifically targeting pathways like RhoA/ROCK, underscores their potential in the development of new therapeutics for cancer and other diseases. Further exploration of the structure-activity relationships of these functionalized benzothiophenes is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]
- 10. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Rising Star in Medicinal Chemistry: A Technical Guide to 3-Amino-1-benzothiophene-2-carboxylic Acid and Its Derivatives
For Immediate Release
Shanghai, China – December 27, 2025 – The versatile scaffold of 3-Amino-1-benzothiophene-2-carboxylic acid is rapidly emerging as a cornerstone in medicinal chemistry, offering a privileged structure for the development of novel therapeutics. This technical guide provides an in-depth analysis of its potential applications, focusing on its anticancer, antimicrobial, and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The benzothiophene core, a bicyclic system containing a fused benzene and thiophene ring, has long been recognized for its diverse pharmacological properties. The specific functionalization at the 2 and 3 positions of the thiophene ring in this compound provides a unique chemical entity for generating a wide array of derivatives with significant therapeutic potential.[1]
Anticancer Applications: A Multi-pronged Attack on Malignancies
Derivatives of this compound have demonstrated significant promise as anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are diverse, including the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways, such as those involving Aurora kinases.
Tubulin Polymerization Inhibition
Several derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The table below summarizes the in vitro activity of selected derivatives.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Sub-nanomolar | [2] |
| 2b | Thiophene carboxamide derivative | Hep3B | 5.46 | [3][4] |
| 2d | Thiophene carboxamide derivative | Hep3B | 8.85 | [3][4] |
| 2e | Thiophene carboxamide derivative | Hep3B | 12.58 | [3][4] |
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. Novel benzothiophene-3-carboxamide derivatives have been designed and optimized as potent inhibitors of Aurora kinases A and B.[3][5]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 36 | Aurora A/B | Nanomolar range | [3][5] |
| Aurora Kinase Inhibitor III | Aurora A | 42 | [6] |
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis. Derivatives of this compound have shown promising antibacterial and antifungal activities, offering a potential new class of antimicrobial agents.
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 3b | E. coli | 1.11 | [7] |
| 3b | P. aeruginosa | 1.00 | [7] |
| 3b | Salmonella | 0.54 | [7] |
| 3b | S. aureus | 1.11 | [7] |
| 7b | S. aureus | - | [8] |
| 7b | B. subtilis | - | [8] |
| 7b | E. coli | - | [8] |
| 7b | P. aeruginosa | - | [8] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[9]
General Procedure for Microwave-Assisted Synthesis:
-
A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is prepared.
-
The mixture is irradiated in a microwave synthesizer at 130 °C for a specified time.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and dried to yield the 3-aminobenzo[b]thiophene derivative.
Further modifications, such as acylation of the 3-amino group or amidation of the 2-carboxylic acid group, can be carried out using standard synthetic methodologies to generate a library of diverse derivatives. A novel method for the synthesis of 2-acylamino-1-benzothiophene-3-carboxamides from low-reactivity esters involves the use of lithium amide in tetrahydrofuran.[10]
Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12][13][14][15]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[16][17][18][19]
-
Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP on ice.
-
Compound Addition: The test compound or vehicle control is added to the tubulin solution.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The extent of inhibition is calculated by comparing the polymerization curves of the compound-treated samples to the control.
Signaling Pathway Modulation
The anticancer effects of this compound derivatives are often linked to their ability to modulate specific signaling pathways. For instance, their activity as Aurora kinase inhibitors directly impacts the cell cycle machinery.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities through various mechanisms of action. The synthetic accessibility of this core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitor III - Biochemicals - CAT N°: 21851 [bertin-bioreagent.com]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 10. [Novel method for the synthesis of carboxamides from low reactivity esters: synthesis of 2-acylamino-1-benzothiophene-3-carboxamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. protocols.io [protocols.io]
- 15. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Gewald Synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid, a valuable scaffold in medicinal chemistry, via a multi-step process originating from the Gewald reaction. The protocols detailed below are based on established chemical transformations and are intended to guide researchers in the laboratory.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities, including potential antimicrobial and anticancer properties.[1] The benzothiophene core is a key structural motif in a variety of pharmaceuticals. The Gewald reaction, a multicomponent reaction, provides an efficient route to polysubstituted 2-aminothiophenes.[2][3] This document outlines a three-step synthetic sequence to obtain this compound, starting with the Gewald synthesis of a tetrahydrobenzothiophene intermediate, followed by aromatization and subsequent hydrolysis.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following three stages:
-
Gewald Synthesis: Reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Aromatization: Dehydrogenation of the tetrahydrobenzothiophene ring system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form ethyl 3-amino-1-benzothiophene-2-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Cyclohexanone | C₆H₁₀O | 98.14 | Liquid |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Liquid |
| Sulfur | S | 32.06 | Solid |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 225.31 | Solid |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | Solid |
| Ethyl 3-amino-1-benzothiophene-2-carboxylate | C₁₁H₁₁NO₂S | 221.28 | Solid |
| This compound | C₉H₇NO₂S | 193.22 | Solid |
Table 2: Experimental Data for Synthetic Steps
| Step | Product | Yield (%) | Melting Point (°C) |
| 1. Gewald Synthesis | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~70-85% | 118-119 |
| 2. Aromatization | Ethyl 3-amino-1-benzothiophene-2-carboxylate | - | - |
| 3. Hydrolysis | This compound | - | - |
Note: Yields for steps 2 and 3 are dependent on the specific reaction conditions and purification methods and should be optimized.
Experimental Protocols
Step 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is adapted from established Gewald reaction procedures.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or methanol)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.
-
To this stirred suspension, add morpholine (1.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
Step 2: Aromatization of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol utilizes DDQ for the dehydrogenation of the tetrahydrobenzothiophene ring.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., dioxane, benzene, or toluene)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv.) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add DDQ (2.2 equiv.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The reduced form of DDQ (hydroquinone) will precipitate. Remove the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate ethyl 3-amino-1-benzothiophene-2-carboxylate.
Step 3: Hydrolysis of Ethyl 3-amino-1-benzothiophene-2-carboxylate
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-amino-1-benzothiophene-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve ethyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv.) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 equiv.) in water to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Gewald Reaction Mechanism
Caption: Simplified mechanism of the Gewald reaction.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis. This method offers significant advantages over classical heating approaches, including drastically reduced reaction times and potentially higher yields.
Introduction
This compound and its derivatives are important heterocyclic compounds that have shown promise in drug discovery, exhibiting a range of biological activities.[1] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis provides a rapid and efficient alternative for the construction of the 3-aminobenzo[b]thiophene core structure.[2]
The described two-step synthesis involves an initial microwave-assisted annulation to form the methyl ester precursor, followed by a rapid microwave-assisted saponification to yield the final carboxylic acid.
Overall Synthesis Workflow
The synthesis proceeds in two main stages: the formation of the methyl ester intermediate and its subsequent hydrolysis to the target carboxylic acid.
Caption: A two-step microwave-assisted synthesis of the target compound.
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of Methyl 3-Amino-1-benzothiophene-2-carboxylate
This protocol is adapted from the method described by Bagley et al. for the synthesis of related scaffolds.[2]
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (Et3N) (3.1 equiv)
-
Dry Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a designated microwave reactor vial, combine the 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for the time specified for the particular substrate (refer to Table 1). The hold time at the set temperature is modulated by the instrument's power output.[2]
-
After the irradiation is complete, cool the reaction vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it in vacuo to obtain the crude methyl 3-amino-1-benzothiophene-2-carboxylate.
-
The product can be further purified by column chromatography if necessary.
Step 2: Microwave-Assisted Saponification to this compound
This protocol is based on the rapid saponification of a similar benzothiophene derivative mentioned by Bagley et al.[2]
Materials:
-
Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv)
-
Aqueous solution of a base (e.g., NaOH or KOH)
-
Methanol or Ethanol (as a co-solvent)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Place the methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv) in a microwave reactor vial.
-
Add a solution of a suitable base (e.g., 1 M NaOH) in a mixture of water and a co-solvent like methanol or ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 3 minutes.[2]
-
After cooling, carefully acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water to remove any inorganic salts.
-
Dry the product in vacuo to yield this compound.
Data Presentation
Table 1: Reaction Conditions for Step 1 - Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates
The following table summarizes the reaction times and yields for the synthesis of various substituted methyl 3-aminobenzo[b]thiophene-2-carboxylates using the microwave-assisted protocol.[2]
| Entry | 2-Halobenzonitrile Substituent | Time (min) | Yield (%) |
| 1 | 5-Bromo | 11 | 96 |
| 2 | 5-Chloro | 11 | 91 |
| 3 | 5-Fluoro | 12 | 83 |
| 4 | 6-(Trifluoromethyl) | 15 | 88 |
| 5 | 6-Nitro | 15 | 94 |
| 6 | 5-Phenyl | 15 | 93 |
| 7 | Unsubstituted | 15 | 85 |
| 8 | 5-(Trifluoromethyl) | 20 | 81 |
Table 2: Characterization Data for this compound
The following table provides key characterization data for the final product.
| Property | Value |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol [1] |
| Melting Point | Data not available in the searched literature. Similar compounds, like 5-amino-1-benzothiophene-2-carboxylic acid, have melting points in the range of 274-276°C.[3] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected signals would include aromatic protons, an amine (NH₂) singlet, and a carboxylic acid (COOH) proton. Specific experimental data is not available in the searched literature. For the methyl ester precursor, aromatic protons appear between 7.12 and 8.12 ppm, the NH₂ protons as a broad singlet around 7.12 ppm, and the methyl ester singlet at 3.78 ppm.[2] |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | Expected signals would include aromatic carbons, a carbonyl carbon, and carbons of the thiophene ring. Specific experimental data is not available in the searched literature. For the methyl ester precursor, the carbonyl carbon appears at 164.8 ppm.[2] |
| IR (cm⁻¹) | Expected characteristic peaks include N-H stretching (amines, ~3400-3250 cm⁻¹), O-H stretching (carboxylic acid, broad, ~3300-2500 cm⁻¹), and C=O stretching (carboxylic acid, ~1760-1690 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | Expected m/z: 194.0270 [M+H]⁺, 192.0125 [M-H]⁻ |
Logical Relationships and Mechanisms
The synthesis of the 3-aminobenzo[b]thiophene core is a variation of the Gewald reaction, proceeding through a proposed reaction pathway involving nucleophilic substitution and subsequent intramolecular cyclization.
Caption: A simplified representation of the proposed reaction mechanism.
References
Application Note and Protocol: Synthesis of 3-Aminobenzothiophene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-aminobenzothiophene-2-carboxamides, a class of heterocyclic compounds with significant applications in drug discovery and medicinal chemistry. These scaffolds are integral to the development of various therapeutic agents, including kinase inhibitors. The protocol outlined below is a robust and efficient method for generating these valuable molecular building blocks.
Introduction
Substituted benzothiophenes are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a range of clinically used drugs and developmental candidates.[1] The 3-aminobenzothiophene-2-carboxamide core, in particular, has garnered substantial interest due to its role as a key pharmacophore in the design of inhibitors for various protein kinases, such as LIMK1, PIM kinases, and MAPK-2 kinase (MK2).[1] These kinases are implicated in numerous diseases, most notably in oncology, making their inhibitors promising therapeutic targets. This protocol details a microwave-assisted synthetic route, which offers significant advantages in terms of reduced reaction times and improved efficiency over traditional methods.[1][2]
Synthesis Overview
The synthesis of 3-aminobenzothiophene-2-carboxamides can be achieved through a multi-step process. A common and efficient modern approach involves an initial microwave-assisted annulation to form the 3-aminobenzo[b]thiophene-2-carboxylate core, followed by hydrolysis of the ester and subsequent amidation to yield the final carboxamide product.
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This procedure is adapted from a microwave-assisted annulation method.[1]
Materials:
-
Appropriately substituted 2-halobenzonitrile (e.g., 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesizer
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a suitable microwave reaction vessel, combine the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in anhydrous DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C. The reaction time will vary depending on the specific substrate but is typically in the range of 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual DMSO and salts.
-
Dry the product in a vacuum oven to obtain the methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Part 2: Hydrolysis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), aqueous solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the methyl 3-aminobenzo[b]thiophene-2-carboxylate (1.0 equivalent) in a suitable solvent mixture such as methanol/water or THF/water.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC).
-
Cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with HCl (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-aminobenzo[b]thiophene-2-carboxylic acid.
Part 3: Amidation to 3-aminobenzothiophene-2-carboxamide
Materials:
-
3-aminobenzo[b]thiophene-2-carboxylic acid
-
Amine of choice (e.g., ammonia solution, or a primary/secondary amine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-aminobenzo[b]thiophene-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 3-aminobenzothiophene-2-carboxamide.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate. [1]
| Starting Material | Reaction Time (Microwave) | Temperature | Yield |
| 2,5-Dibromobenzonitrile | 10 min | 130 °C | 96% |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3-aminobenzothiophene-2-carboxamides.
Caption: Synthetic route for 3-aminobenzothiophene-2-carboxamides.
Context: Kinase Inhibition Signaling Pathway
Many 3-aminobenzothiophene-2-carboxamide derivatives function as kinase inhibitors. The diagram below shows a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
Application Notes and Protocols: 3-Amino-1-benzothiophene-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block widely employed in organic synthesis. Its unique structure, featuring a fused benzene and thiophene ring system with amino and carboxylic acid functionalities, makes it a valuable scaffold for the development of novel compounds with diverse applications. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various derivatives, with a focus on its applications in medicinal chemistry. Derivatives of this scaffold have shown significant potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[1]
Synthetic Applications
The presence of both a nucleophilic amino group and a carboxylic acid group allows for a wide range of chemical transformations, making this compound a privileged starting material for the synthesis of a variety of heterocyclic compounds. Key reactions include amidation, esterification, and cyclization reactions to form more complex fused systems.
Amide Synthesis
The amino group at the 3-position can readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. These amide derivatives are of significant interest in drug discovery.
Ester Synthesis
The carboxylic acid group at the 2-position can be esterified under acidic conditions with various alcohols. This modification can be used to modulate the lipophilicity and pharmacokinetic properties of the resulting molecules.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis from this compound
This protocol describes the synthesis of N-substituted-3-amino-1-benzothiophene-2-carboxamides using a coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt) (optional, catalytic amount)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the substituted amine (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq). A catalytic amount of HOBt can be added to suppress side reactions and improve yield.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired amide derivative.
Protocol 2: General Procedure for Fischer Esterification of this compound
This protocol outlines the synthesis of alkyl 3-amino-1-benzothiophene-2-carboxylates.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol) - used in excess as the solvent
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure ester.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various derivatives from this compound and related starting materials.
Table 1: Synthesis of Amide Derivatives
| Product | Amine | Coupling Reagent | Solvent | Yield (%) | M.p. (°C) | Spectroscopic Data Reference |
| N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide | 3,4-dimethoxyaniline | Not specified | Not specified | 62 | Not specified | ¹H NMR, ¹³C NMR, ESI-HRMS[4] |
| N-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)benzo[b]thiophene-3-carboxamide | 2,3-dihydrobenzo[b][4][5]dioxin-6-amine | Not specified | Not specified | 49 | Not specified | ¹H NMR, ¹³C NMR, ESI-HRMS[4] |
| N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide | 3,4-dimethoxyphenethylamine | Not specified | Not specified | 97 | Not specified | ¹H NMR, ¹³C NMR, ESI-HRMS[4] |
Table 2: Synthesis of Ester Derivatives
| Product | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data Reference |
| Methyl 2-(phenylethynyl)benzo[b]thiophene-3-carboxylate | Methanol | PdI₂/KI | 24 | 78 | Not specified | Not specified[6] |
| Ethyl 2-(p-tolylethynyl)benzo[b]thiophene-3-carboxylate | Ethanol | PdI₂/KI | 24 | 76 | Not specified | Not specified[6] |
| Ethyl 2-((4-bromophenyl)ethynyl)benzo[b]thiophene-3-carboxylate | Ethanol | PdI₂/KI | 36 | 83 | Not specified | Not specified[6] |
Visualization of Workflows and Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for the derivatization of this compound into amides and esters.
Caption: Synthetic routes from this compound.
Biological Signaling Pathway
Derivatives of the closely related benzo[b]thiophene scaffold have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.[7][8] The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic and medicinal chemistry. The straightforward derivatization of its amino and carboxylic acid functionalities allows for the synthesis of a wide array of compounds with significant biological potential. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this scaffold in the development of novel therapeutic agents and functional materials.
References
- 1. Buy this compound | 40142-71-0 [smolecule.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 3-Amino-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the versatile 3-Amino-1-benzothiophene-2-carboxylic acid scaffold. This document includes detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The 3-amino-1-benzothiophene-2-carboxamide core is a privileged scaffold in drug discovery, demonstrating significant potential as a template for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of 3-amino-1-benzothiophene have been shown to inhibit a range of kinases, including LIMK1, MK2, PIM, JNK, and BDK, making this scaffold a valuable starting point for the design of novel therapeutics.
Synthesis of 3-Amino-1-benzothiophene-2-carboxamide Derivatives
A highly efficient method for the synthesis of 3-aminobenzo[b]thiophene precursors involves a microwave-assisted one-pot reaction between a substituted 2-halobenzonitrile and methyl thioglycolate.[1] This approach offers rapid reaction times and high yields, making it suitable for the generation of compound libraries for structure-activity relationship (SAR) studies. The resulting methyl 3-aminobenzo[b]thiophene-2-carboxylate can then be converted to the corresponding carboxamide, which serves as a key intermediate for further derivatization.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-amino-1-benzothiophene-2-carboxylate
This protocol describes a general procedure for the synthesis of the core scaffold using microwave irradiation.[1]
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (Et3N) (3.1 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a microwave reaction vial, combine the substituted 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv) in anhydrous DMSO (to a concentration of 2 M).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for 10-35 minutes. Reaction time may vary depending on the substrate.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and dry it in vacuo to yield the desired methyl 3-amino-1-benzothiophene-2-carboxylate.
Protocol 2: Conversion to N-Aryl-3-amino-1-benzothiophene-2-carboxamides
The following protocol details the conversion of the methyl ester to the corresponding amide, a common modification for enhancing kinase inhibitory activity.
Materials:
-
Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv)
-
Desired aniline or amine (1.1 equiv)
-
Trimethylaluminum (2 M in toluene, 2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the desired aniline or amine (1.1 equiv) in anhydrous toluene under an inert atmosphere.
-
Carefully add trimethylaluminum (2.0 equiv) dropwise to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired N-aryl-3-amino-1-benzothiophene-2-carboxamide.
Target Kinases and Biological Activity
Derivatives of 3-amino-1-benzothiophene-2-carboxamide have been successfully developed as inhibitors of several important kinases. The following sections provide an overview of these targets and a summary of the reported biological activities.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative 3-amino-1-benzothiophene-2-carboxamide derivatives against their respective target kinases.
Table 1: Inhibition of LIMK1, MK2, and PIM Kinases
| Compound ID | Target Kinase | Structure | IC50 / Ki | Reference |
| 1 | LIMK1 | 3-aminothieno[2,3-b]pyridine-2-carboxamide core | HTS Hit | [1] |
| 2 | PIM1, PIM2, PIM3 | Benzo[b]thiophene-derived inhibitor | Ki = 2, 3, 0.5 nM | [1] |
| 3 | MK2 | Benzo[2]thieno[3,2-e][2][3]diazepin-5(2H)-one scaffold | - | [1] |
Table 2: Inhibition of JNK and BDK
| Compound ID | Target Kinase | Structure | IC50 | Reference |
| 4 | JNK1 | 2-((1H-benzo[d]imidazol-2-yl)methylamino)-N-(3-methoxyphenyl)thiophene-3-carboxamide | 2.6 µM | [4] |
| 5 | JNK1 | 2-((1H-benzo[d]imidazol-2-yl)methylamino)-N-(3,4-methylenedioxyphenyl)thiophene-3-carboxamide | 1.8 µM | [4] |
| 6 | BDK | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3.19 µM | [5] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for the targeted kinases and a general workflow for kinase inhibitor screening.
Signaling Pathway Diagrams
Caption: LIMK1 Signaling Pathway.
Caption: MK2 Signaling Pathway.
Caption: PIM Kinase Signaling Pathway.
Caption: JNK Signaling Pathway.
Caption: BDK Signaling Pathway.
Experimental Workflow
References
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Amino-1-benzothiophene-2-carboxylic Acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-amino-1-benzothiophene-2-carboxylic acid and its derivatives in the synthesis of novel anticancer agents. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis, and visualizations of the key signaling pathways they modulate.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective anticancer agents. Derivatives of this scaffold have been shown to target various cancer-related pathways, including the RhoA/ROCK and PIM kinase signaling cascades, demonstrating their potential in cancer therapy.
Data Presentation: Anticancer Activity of Benzothiophene Derivatives
The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives. These compounds, while not all directly synthesized from this compound, share the core benzothiophene structure and highlight its potential in developing potent anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | Not Specified (Significant inhibition of proliferation, migration, and invasion) | RhoA/ROCK pathway inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 7d) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 7e) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 11b) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 11c) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 16d) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 18c) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
| Tetrahydrobenzo[b]thiophene Derivative (Compound 23e) | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | High Activity (Specific IC50 values not provided) | Pim-1 Kinase Inhibitor |
Experimental Protocols
Protocol 1: General Synthesis of Benzo[b]thiophene-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of benzo[b]thiophene-3-carboxamide derivatives, which have shown promise as anticancer agents.
Materials:
-
Benzo[b]thiophene-3-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of benzo[b]thiophene-3-carboxylic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide
This protocol outlines the synthesis of a key intermediate for preparing various heterocyclic derivatives with potential anticancer and kinase inhibitory activities.[2][3]
Materials:
-
Cyclohexan-1,4-dione
-
Cyanoacetylhydrazine
-
Elemental sulfur
-
Ethanol
-
Triethylamine or morpholine
-
Standard laboratory glassware
Procedure:
-
A mixture of cyclohexan-1,4-dione, cyanoacetylhydrazine, and elemental sulfur in ethanol is prepared.[2][3]
-
A catalytic amount of a suitable base, such as triethylamine or morpholine, is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization to yield 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide.[2][3]
Signaling Pathways and Visualizations
RhoA/ROCK Signaling Pathway
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[4][5][6] Inhibition of this pathway can lead to the suppression of tumor growth and metastasis.
Caption: RhoA/ROCK Signaling Pathway Inhibition.
PIM Kinase Signaling Pathway
Tetrahydrobenzo[b]thiophene derivatives have been developed as inhibitors of PIM kinases, a family of serine/threonine kinases that are overexpressed in various cancers and play a critical role in cell survival and proliferation.[2][3]
Caption: PIM Kinase Signaling Pathway Inhibition.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against various cancer cell lines and molecular targets. The examples provided herein demonstrate the potential of benzothiophene-based compounds to inhibit key signaling pathways involved in cancer progression, such as the RhoA/ROCK and PIM kinase pathways. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Amino-1-benzothiophen-2-carbonsäure für Struktur-Aktivitäts-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Amino-1-benzothiophen-2-carbonsäure ist ein heterozyklisches Molekül, das als vielseitiges Grundgerüst (Scaffold) für die Entwicklung neuer therapeutischer Wirkstoffe dient. Seine Struktur, die sowohl eine reaktive Aminogruppe an Position 3 als auch eine Carbonsäuregruppe an Position 2 aufweist, ermöglicht eine systematische chemische Modifikation an zwei verschiedenen Stellen. Diese Modifikationen sind entscheidend für die Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR-Studien). Durch die Synthese und biologische Evaluierung einer Bibliothek von Derivaten können Forscher die strukturellen Anforderungen für eine optimale Interaktion mit einem biologischen Zielmolekül, wie z. B. einem Enzym oder Rezeptor, aufklären. Diese Studien sind ein fundamentaler Bestandteil des Wirkstoffdesigns und zielen darauf ab, die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu verbessern. Insbesondere haben Derivate des Benzothiophen-Kerns vielversprechende Aktivitäten als Inhibitoren von Kinasen und der Tubulin-Polymerisation gezeigt, beides validierte Zielstrukturen in der Krebstherapie.[1][2][3]
Experimenteller Arbeitsablauf und Logik
Der folgende Arbeitsablauf beschreibt einen systematischen Ansatz zur Derivatisierung von 3-Amino-1-benzothiophen-2-carbonsäure und zur anschließenden SAR-Analyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.
Quantitative Daten zur Struktur-Aktivitäts-Beziehung
Die folgende Tabelle fasst die In-vitro-Kinase-Inhibitionsdaten für eine Reihe von 5-Hydroxybenzothiophen-Derivaten zusammen. Obwohl das Grundgerüst von der 3-Amino-1-benzothiophen-2-carbonsäure abweicht, dienen diese Daten als repräsentatives Beispiel für die Darstellung von SAR-Daten in diesem Substanzbereich. Die Daten zeigen, wie verschiedene Substituenten die Hemmwirkung auf eine Reihe von Kinasen beeinflussen.[2]
Tabelle 1: In-vitro-Kinase-Aktivität von 5-Hydroxybenzothiophen-Derivaten (IC₅₀ in nM) [2]
| Verbindung | R-Gruppe | Clk1 (IC₅₀) | Dyrk1A (IC₅₀) | Haspin (IC₅₀) | Clk4 (IC₅₀) | DRAK1 (IC₅₀) | Dyrk1B (IC₅₀) |
| 4 | Phenyl (Amid) | >10000 | >10000 | 455.7 | >10000 | >10000 | >10000 |
| 6 | 4-Fluorphenyl (Amid) | >10000 | >10000 | 208.3 | >10000 | >10000 | >10000 |
| 7 | 4-Chlorphenyl (Amid) | >10000 | >10000 | 162.7 | >10000 | >10000 | >10000 |
| 10 | 4-Nitrophenyl (Amid) | >10000 | >10000 | 114.3 | >10000 | >10000 | >10000 |
| 16b | Hydrazid | 163 | 353.3 | 125.7 | 11 | 87 | 284 |
Anmerkung: Die Daten wurden aus der zitierten Literatur entnommen und dienen der Veranschaulichung der Datenpräsentation für SAR-Studien.[2]
Experimentelle Protokolle
Die folgenden Protokolle sind adaptierte Verfahren, die auf etablierten Methoden zur Synthese von Amiden und Estern sowie zur Modifikation von Aminogruppen basieren. Sie dienen als Ausgangspunkt für die Derivatisierung von 3-Amino-1-benzothiophen-2-carbonsäure.
Protokoll 1: Synthese von 3-Acylamino-1-benzothiophen-2-carbonsäure-Derivaten (Acylierung der Aminogruppe)
Dieses Protokoll beschreibt die direkte Acylierung der Aminogruppe von 3-Amino-1-benzothiophen-2-carbonsäure.
Materialien:
-
3-Amino-1-benzothiophen-2-carbonsäure
-
Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid)
-
Pyridin oder Triethylamin (Base)
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
-
Magnetrührer, Rundkolben, Tropftrichter
Durchführung:
-
Löse 1 Äquivalent 3-Amino-1-benzothiophen-2-carbonsäure in wasserfreiem DCM oder THF in einem Rundkolben.
-
Füge 2-3 Äquivalente Pyridin oder Triethylamin als Base hinzu.
-
Kühle die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Füge langsam 1.1 Äquivalente des entsprechenden Säurechlorids, gelöst in wasserfreiem DCM, über einen Tropftrichter hinzu.
-
Lasse die Reaktion für 1-3 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung mit 1 M Salzsäure gewaschen, um überschüssige Base zu entfernen.
-
Extrahiere die wässrige Phase mehrmals mit DCM.
-
Wasche die vereinigten organischen Phasen mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser.
-
Trockne die organische Phase über wasserfreiem Natriumsulfat, filtriere und entferne das Lösungsmittel unter reduziertem Druck.
-
Reinige das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das gewünschte 3-Acylamino-Derivat zu erhalten.
Protokoll 2: Synthese von 3-Amino-1-benzothiophen-2-carboxamiden (Amid-Kopplung an der Carbonsäure)
Dieses Protokoll beschreibt die Kopplung verschiedener Amine an die Carbonsäuregruppe unter Verwendung des Kopplungsreagenzes HATU.[4][5]
Materialien:
-
3-Amino-1-benzothiophen-2-carbonsäure
-
Gewünschtes primäres oder sekundäres Amin
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)
-
N,N-Diisopropylethylamin (DIPEA)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte Ammoniumchloridlösung
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
Durchführung:
-
Löse 1 Äquivalent 3-Amino-1-benzothiophen-2-carbonsäure in wasserfreiem DMF.
-
Füge 1.1 Äquivalente HATU und 2-3 Äquivalente DIPEA hinzu. Rühre die Mischung für 15-30 Minuten bei Raumtemperatur zur Aktivierung der Carbonsäure.
-
Füge 1.2 Äquivalente des gewünschten Amins hinzu.
-
Rühre die Reaktionsmischung bei Raumtemperatur für 4-12 Stunden, bis die DC-Analyse den vollständigen Umsatz anzeigt.
-
Verdünne die Reaktionsmischung mit Ethylacetat und wasche sie nacheinander mit gesättigter Ammoniumchloridlösung, gesättigter Natriumbicarbonatlösung und Wasser.
-
Trockne die organische Phase über wasserfreiem Natriumsulfat, filtriere und dampfe das Lösungsmittel im Vakuum ein.
-
Reinige das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Amid-Derivat zu erhalten.
Protokoll 3: In-vitro-Kinase-Inhibitionsassay
Dieses Protokoll beschreibt eine allgemeine Methode zur Bestimmung der IC₅₀-Werte von synthetisierten Derivaten gegen eine oder mehrere Proteinkinasen.[6][7]
Materialien:
-
Gereinigtes, aktives Kinase-Enzym
-
Spezifisches Peptidsubstrat für die Kinase
-
Adenosintriphosphat (ATP)
-
Testverbindungen (Derivate) in verschiedenen Konzentrationen
-
Kinase-Assay-Puffer (z. B. Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) oder ähnliches
-
Weiße 96-Well-Platten mit geringer Bindung
-
Luminometer
Durchführung:
-
Erstelle eine serielle Verdünnungsreihe der Testverbindungen in DMSO und verdünne diese anschließend im Kinase-Assay-Puffer.
-
Pipettiere die verdünnten Verbindungen in die Wells einer 96-Well-Platte. Füge eine Kontrolle mit nur DMSO hinzu.
-
Füge die Kinase-Enzymlösung zu jedem Well hinzu und inkubiere für 10-15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Starte die Kinase-Reaktion durch Zugabe einer Mischung aus Peptidsubstrat und ATP.
-
Inkubiere die Platte bei 30 °C für die zuvor optimierte Reaktionszeit (z. B. 60 Minuten).
-
Stoppe die Reaktion und detektiere das entstandene ADP gemäß den Anweisungen des Assay-Kits (z. B. durch Zugabe des ADP-Glo™ Reagenzes).
-
Messe die Lumineszenz mit einem Plattenlesegerät. Das Signal ist proportional zur Menge des produzierten ADPs und somit zur Kinaseaktivität.
-
Trage die prozentuale Hemmung gegen den Logarithmus der Inhibitorkonzentration auf und bestimme den IC₅₀-Wert mithilfe einer sigmoidalen Dosis-Wirkungs-Kurve.
Protokoll 4: In-vitro-Tubulin-Polymerisationsassay
Dieses Protokoll beschreibt eine turbidimetrische Methode zur Messung des Einflusses von Verbindungen auf die Polymerisation von Tubulin zu Mikrotubuli.[8][9][10]
Materialien:
-
Hochreines Tubulin (>99 %)
-
GTP (Guanosintriphosphat)
-
Tubulin-Polymerisationspuffer (z. B. PIPES, MgCl₂, EGTA)
-
Testverbindungen und Kontrollsubstanzen (z. B. Paclitaxel als Polymerisationsförderer, Colchicin als Inhibitor)
-
UV/Vis-Spektrometer mit Küvetten oder Mikrotiterplatten-Lesegerät mit Temperaturkontrolle
-
Gekühlte 96-Well-Platten oder Küvetten
Durchführung:
-
Löse das lyophilisierte Tubulin auf Eis im eiskalten Polymerisationspuffer. Die Konzentration sollte im Bereich von 1-3 mg/mL liegen.
-
Füge GTP zu einer Endkonzentration von 1 mM hinzu.
-
Verteile die Tubulinlösung auf die gekühlten Wells oder Küvetten.
-
Füge die Testverbindungen in verschiedenen Konzentrationen hinzu. Verwende entsprechende Lösungsmittel- (DMSO) und Positiv-/Negativkontrollen.
-
Platziere die Platte oder die Küvetten schnell in das auf 37 °C vorgewärmte Spektrometer.
-
Messe die Extinktion bei 340 nm in regelmäßigen Abständen (z. B. alle 30 Sekunden) über einen Zeitraum von 60-90 Minuten.
-
Die Zunahme der Extinktion spiegelt die Bildung von Mikrotubuli wider.
-
Analysiere die Kinetik der Polymerisation (Lag-Phase, Polymerisationsrate und Plateau). Inhibitoren verringern die Rate und das Ausmaß der Polymerisation, während Stabilisatoren sie erhöhen.
Visualisierung von Signalwegen
MAPK-Signalweg
Der Mitogen-aktivierte Proteinkinase (MAPK)-Signalweg ist eine Kaskade, die extrazelluläre Signale in zelluläre Antworten umwandelt und häufig bei Krebs fehlreguliert ist. Benzothiophen-Derivate wurden als potenzielle Inhibitoren dieses Signalwegs identifiziert.[1]
Abbildung 2: Vereinfachter MAPK-Signalweg mit potenziellen Angriffspunkten für Inhibitoren.
Tubulin-Polymerisations-Gleichgewicht
Die dynamische Instabilität von Mikrotubuli ist entscheidend für die Zellteilung. Wirkstoffe, die dieses Gleichgewicht stören, sind potente Antikrebsmittel.
Abbildung 3: Gleichgewicht der Tubulin-Polymerisation und Inhibition durch Wirkstoffe.
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. growingscience.com [growingscience.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note and Experimental Protocol: N-Acylation of 3-Amino-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylated aromatic amino acids are a crucial class of compounds in medicinal chemistry and drug development. The introduction of an acyl group to an amino acid scaffold can significantly modulate its physicochemical properties, biological activity, and metabolic stability. 3-Amino-1-benzothiophene-2-carboxylic acid is a valuable heterocyclic building block, and its N-acylated derivatives are of interest for the synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial agents. This application note provides a detailed, step-by-step experimental protocol for the N-acylation of this compound using two common methods: the Schotten-Baumann reaction with an acyl chloride and acylation using an acid anhydride.
General Reaction Scheme
The N-acylation of this compound introduces an acyl group (R-CO-) to the amino group, forming an amide bond. This transformation can be achieved using various acylating agents under basic or neutral conditions.
Caption: General reaction for the N-acylation of this compound.
Experimental Protocols
Two primary methods for the N-acylation are presented below. Method A utilizes an acyl chloride under Schotten-Baumann conditions, which is a reliable method for acylating amines.[1] Method B employs an acid anhydride, which is another common and effective approach.[2]
Method A: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the acylation of this compound with acetyl chloride as a representative acyl chloride.
Materials and Equipment:
-
This compound
-
Acetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using an addition funnel over 20-30 minutes. Ensure the temperature is maintained below 10 °C during the addition.
-
Reaction: After the complete addition of the acyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2-3 hours.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The N-acylated product should precipitate out of the solution.
-
Isolation: Isolate the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: N-Acylation using Acid Anhydride
This protocol details the acylation using acetic anhydride as a representative acid anhydride.[2]
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, suspend this compound (1.0 g) in acetic anhydride (3-4 mL).
-
Heating: Gently warm the mixture on a hot plate with stirring. The solid should dissolve.
-
Reaction: Heat the solution for an additional 15-20 minutes.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Hydrolysis of Excess Anhydride: Carefully add 2 mL of deionized water to the mixture to hydrolyze the excess acetic anhydride. An exotherm may be observed.
-
Precipitation: Cool the mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the isolated product to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents.
| Entry | Acylating Agent | Method | Reaction Time (h) | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Acetyl Chloride | A | 3 | Water/NaOH | 92 | 245-247 |
| 2 | Propionyl Chloride | A | 3 | Water/NaOH | 88 | 230-232 |
| 3 | Benzoyl Chloride | A | 4 | Water/NaOH | 95 | 268-270 |
| 4 | Acetic Anhydride | B | 0.5 | Acetic Anhydride | 90 | 244-246 |
| 5 | Propionic Anhydride | B | 0.5 | Propionic Anhydride | 85 | 229-231 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation, workup, and isolation of the product.
Caption: Experimental workflow for the N-acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling acyl chlorides and acid anhydrides as they are lachrymators and corrosive.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of water to acid anhydrides and the acidification step can be exothermic. Perform these steps slowly and with cooling.
Characterization
The synthesized N-acylated products can be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the product.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the amide functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
This application note provides a comprehensive guide for the successful N-acylation of this compound. The described methods are robust and can be adapted for various acylating agents, making them valuable for the synthesis of compound libraries for drug discovery and development.
References
Application Notes and Protocols for the Esterification of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a comparative overview of common methods for the esterification of 3-Amino-1-benzothiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the development of efficient synthetic methodologies for its modification crucial. Esterification of the carboxylic acid group is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This document outlines three widely used esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction, with adapted protocols for the target molecule.
Comparative Overview of Esterification Methods
The choice of esterification method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the availability of reagents. The following table summarizes the key characteristics of each method for the esterification of this compound.
| Method | Catalyst/Reagents | Typical Solvent | Temperature | Advantages | Disadvantages |
| Fischer Esterification | Strong acid (e.g., H₂SO₄, HCl) | Excess alcohol | Reflux | Inexpensive reagents, simple procedure.[1][2][3] | Harsh acidic conditions may lead to side reactions with the amino group, reversible reaction requires removal of water to drive to completion.[2][3][4] |
| Steglich Esterification | DCC or EDC, DMAP | Aprotic (e.g., DCM, THF) | Room Temperature | Mild reaction conditions, high yields, suitable for acid-sensitive substrates.[5][6][7][8][9] | Expensive reagents, formation of a urea byproduct that can be difficult to remove.[5][6] |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | Anhydrous aprotic (e.g., THF, Dioxane) | 0 °C to Room Temp. | Mild conditions, stereochemical inversion at the alcohol center (if applicable).[10][11][12][13][14] | Expensive and hazardous reagents, formation of triphenylphosphine oxide and hydrazine byproducts that require careful purification to remove.[10][12][14] |
Experimental Protocols
Note: These protocols are adapted from general literature procedures and may require optimization for this compound.
Protocol 1: Fischer Esterification of this compound with Ethanol
This method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol to act as both reactant and solvent (e.g., 20-50 mL per gram of carboxylic acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-1-benzothiophene-2-carboxylate.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Steglich Esterification of this compound with Methanol
This method employs a carbodiimide coupling agent and a catalytic amount of DMAP under mild conditions.[5][8]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
Add anhydrous methanol (1.2-1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 3-amino-1-benzothiophene-2-carboxylate by column chromatography.
Protocol 3: Mitsunobu Reaction for the Esterification of this compound with Isopropanol
This reaction proceeds under mild, neutral conditions and is suitable for a wide range of alcohols.
Materials:
-
This compound
-
Anhydrous Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous isopropanol (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution using a syringe. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative. Purification is typically achieved by column chromatography on silica gel.
Visualizing the Workflows
The following diagrams illustrate the general workflows for each esterification method.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Mitsunobu Reaction.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. chem.kuleuven.be [chem.kuleuven.be]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Synthesis of 2-Amino-1-benzothiophene Derivatives
A Note on Synthesis Target: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. The following guide focuses on the optimization of this reaction for the synthesis of 2-amino-1-benzothiophene-2-carboxylic acid derivatives. While the user specified 3-Amino-1-benzothiophene-2-carboxylic acid, the classical Gewald synthesis yields the 2-amino isomer. This guide is tailored to the established scope of the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald synthesis of 2-amino-1-benzothiophene derivatives, helping you diagnose and resolve problems to improve reaction yield and product purity.
Q1: Why is my yield of the desired 2-amino-1-benzothiophene product low or non-existent?
A1: Low or no yield in a Gewald reaction can stem from several factors, primarily related to the initial condensation step or the subsequent cyclization.
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone (e.g., a thiophenone precursor) and the active methylene nitrile is critical.[1] You can verify the success of this step by running a small-scale reaction without sulfur and monitoring the formation of the condensed product using TLC or LC-MS.[1]
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be adequately dissolved and reactive for the cyclization to occur.[2]
-
Suboptimal Reaction Temperature: The temperature affects both the sulfur addition and cyclization rates.[1] While some reactions proceed at room temperature, others may require heating.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the target aminothiophene.[1]
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Gewald reaction and subsequent hydrolysis.
Q1: My Gewald reaction to form the 3-amino-1-benzothiophene-2-carboxylate ester is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the Gewald synthesis of the benzothiophene ester precursor can stem from several factors. A primary concern is the incomplete initial Knoevenagel condensation between the precursor (e.g., a substituted 2-mercaptobenzoic acid derivative) and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile). Another significant issue can be the formation of side products.
Troubleshooting Steps:
-
Optimize Condensation: Ensure the base used (e.g., triethylamine, morpholine, or sodium ethoxide) is of good quality and used in the correct stoichiometric amount. The reaction temperature for this initial step is crucial; monitor the reaction by thin-layer chromatography (TLC) to ensure the consumption of starting materials before proceeding.
-
Control Sulfur Addition: The reaction of the intermediate with elemental sulfur can be sluggish. Ensure the sulfur is finely powdered and the reaction is adequately stirred to maintain a good suspension. The temperature at this stage may need to be elevated, but excessive heat can lead to decomposition and side product formation.
-
Solvent Choice: The polarity of the solvent (commonly ethanol, methanol, or DMF) can influence the reaction rate and solubility of intermediates and reagents. If yields are low, a solvent screen may be necessary.
-
Minimize Dimerization: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate. This can sometimes be mitigated by controlling the rate of addition of the base or by adjusting the reaction temperature.
Q2: I am observing a significant amount of an unexpected side product in my reaction mixture. What could it be and how can I identify it?
A2: One of the most common side products in Gewald-type syntheses is the dimer of the Knoevenagel condensation product. Additionally, impurities from starting materials or other unforeseen side reactions can occur.
Identification and Mitigation:
-
Characterization: Isolate the side product using column chromatography. Characterize it using techniques like 1H NMR, 13C NMR, and Mass Spectrometry (MS). The spectral data for the common dimer will show a doubling of the molecular weight and a more complex NMR spectrum compared to the desired product.
-
Reaction Conditions: The formation of this dimer is often favored by prolonged reaction times or incorrect stoichiometry of the base. Reducing the reaction time or a slower, more controlled addition of the base can sometimes minimize its formation.
Q3: The hydrolysis of the ester to the final this compound is incomplete or leads to decomposition. What should I do?
A3: Incomplete hydrolysis or decomposition during the saponification step is a common hurdle.
Troubleshooting Hydrolysis:
-
Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol are typically used. Ensure a sufficient excess of the base is used to drive the reaction to completion.
-
Reaction Temperature and Time: While heating is usually necessary, excessive temperatures or prolonged reaction times can lead to decarboxylation or other degradation pathways of the sensitive aminobenzothiophene core. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid should be done carefully, preferably at a low temperature (e.g., in an ice bath), to avoid degradation of the product. The pH should be adjusted to the isoelectric point of the amino acid to ensure maximum precipitation.
Data Presentation: Common Side Products
The following table summarizes potential side products in the synthesis of this compound and its ester precursors.
| Side Product | Typical Identification Method(s) | Potential Cause | Proposed Mitigation Strategy |
| Dimer of α,β-unsaturated nitrile intermediate | MS, 1H NMR, 13C NMR | Prolonged reaction time, incorrect base stoichiometry | Optimize reaction time, controlled addition of base |
| Unreacted Starting Materials | TLC, 1H NMR of crude product | Incomplete reaction | Increase reaction time or temperature, check reagent purity |
| Thioacetal/Thioketal derivatives | MS, 1H NMR | Use of certain catalysts or reaction conditions in related thiophene syntheses | Adherence to established protocols for aminobenzothiophene synthesis |
| Decarboxylation Product | MS, 1H NMR | Excessive heat during hydrolysis or work-up | Careful temperature control during hydrolysis and acidification |
Experimental Protocols
Synthesis of Ethyl 3-Amino-1-benzothiophene-2-carboxylate (Gewald Method)
This protocol is a representative example based on established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzoic acid (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.
-
Base Addition: To this solution, slowly add triethylamine (2.5 equivalents) at room temperature.
-
Sulfur Addition: After stirring for 30 minutes, add finely powdered elemental sulfur (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired ester.
Hydrolysis to this compound
-
Saponification: Suspend the synthesized ethyl 3-amino-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3 equivalents of NaOH).
-
Reaction: Heat the mixture to reflux until the starting material is completely consumed as monitored by TLC (typically 2-4 hours).
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid until the pH reaches approximately 4-5.
-
Isolation: The precipitated this compound is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of Crude 3-Amino-1-benzothiophene-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-Amino-1-benzothiophene-2-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in obtaining a high-purity product for your research and development needs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Test different solvents or employ a co-solvent system to decrease solubility. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization. |
| Product "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 2. The solution is supersaturated with impurities. | 1. Select a solvent with a lower boiling point. 2. Attempt a different solvent or carry out a preliminary purification step, such as an activated carbon treatment, to remove impurities. |
| Compound Fails to Elute from Chromatography Column | 1. The eluent is not polar enough. 2. The compound is strongly adsorbing to the stationary phase (this is common for compounds with both amine and carboxylic acid groups on silica gel). | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in dichloromethane). 2. Add a small amount of a modifier to the eluent. For silica gel, adding 0.5-1% acetic acid can help by protonating the amine group and reducing its interaction with the silica. Alternatively, a small amount of triethylamine can be used to deprotonate the carboxylic acid. |
| Poor Separation of Compound and Impurities on Column | 1. The chosen eluent system has a polarity that is either too high or too low. 2. The column was not packed or loaded correctly. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. 2. Ensure the column is packed uniformly without any air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band. |
| Final Product is Colored (Yellow/Brown) | 1. Presence of colored, polar impurities, which can arise from starting materials or side reactions during synthesis. 2. Degradation of the compound due to instability (e.g., oxidation of the amino group). | 1. Treat a solution of the crude product with activated carbon before the final purification step. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to air and oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective techniques for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities can originate from unreacted starting materials from the synthesis (e.g., from a Gewald synthesis), side-products, or degradation. Common impurities may include starting materials like 2-halobenzonitriles or α-mercaptoacetate derivatives, as well as side-products from incomplete cyclization or competing condensation reactions. Additionally, aminothiophenes can be susceptible to oxidation and polymerization, which may result in colored impurities.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures. For aminothiophene carboxylic acid derivatives, polar solvents such as methanol, ethanol, or aqueous acetic acid have been reported to be effective.[1] It is highly recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.
Q4: My compound is streaking on the silica gel TLC plate. How can I address this for column chromatography?
A4: Streaking of compounds containing both acidic (carboxylic acid) and basic (amino) groups on silica gel TLC is a common issue. This is due to varying interactions with the acidic silica surface. To resolve this, add a small amount (0.5-1%) of a modifier to your eluent. Acetic acid is commonly added to suppress the basicity of the amine, leading to sharper bands.
Q5: Can I use a stationary phase other than silica gel for column chromatography?
A5: Yes. If silica gel chromatography proves problematic, other stationary phases can be used. For a polar and ionizable compound like this compound, reverse-phase chromatography (e.g., using a C18 stationary phase) with a suitable mobile phase (e.g., a buffered methanol/water or acetonitrile/water mixture) can be an effective alternative.
Q6: How can I assess the purity of my final product?
A6: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity as a percentage of the total peak area. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and, in some cases, quantify impurities by comparing the integration of signals from the product and the impurities. Melting point determination is also a useful indicator of purity; a sharp melting range close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a potential solvent (e.g., methanol, ethanol, or 50% aqueous acetic acid) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too good a solvent. If it is largely insoluble, heat the mixture. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of your compound from impurities. For a compound with both amino and carboxylic acid groups, an eluent containing a modifier is often necessary. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5-1% acetic acid. An ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the purification of aminothiophene carboxylic acid derivatives based on literature data. This should be used as a general guide, and specific results may vary.
| Purification Method | Solvent/Eluent System | Reported Yield | Expected Purity | Reference |
| Recrystallization | 50% Acetic Acid or Methanol | ~66% | >95% | [1] |
| Recrystallization | Methanol | ~85% | >95% | [1] |
| Recrystallization | Benzene | ~91% | >95% | [1] |
| Column Chromatography | Dichloromethane/Methanol with 0.5% Acetic Acid | Variable | >98% | General Practice |
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for purification by column chromatography.
References
Technical Support Center: Functionalization of 3-Amino-1-benzothiophene-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-benzothiophene-2-carboxylic acid. The content addresses common challenges encountered during the functionalization of its primary reactive sites: the 3-amino group and the 2-carboxylic acid group.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary functional groups that are the main targets for derivatization: the nucleophilic amino group (-NH₂) at the 3-position and the carboxylic acid group (-COOH) at the 2-position.[1] The benzothiophene ring itself can also undergo reactions like electrophilic aromatic substitution, but functionalization of the amino and carboxylic acid groups is more common.
Q2: Is it necessary to use protecting groups for selective functionalization?
A2: Yes, in most cases, protecting groups are essential for achieving selective functionalization. The amino and carboxylic acid groups can react under similar conditions. For instance, when activating the carboxylic acid for amidation, the 3-amino group of another molecule can act as a nucleophile, leading to polymerization or unwanted side products. Conversely, when acylating the amino group, the carboxylic acid can interfere with basic reagents. Therefore, a protection strategy is highly recommended.
Troubleshooting: Amine Functionalization (e.g., Acylation)
Q3: My acylation reaction of the 3-amino group has a low yield. What are the common causes?
A3: Low yields in acylation reactions can stem from several factors:
-
Poor Solubility: The starting material may have limited solubility in common aprotic solvents. Consider using a more polar solvent like DMF or DMSO, or gently heating the mixture to improve dissolution.
-
Insufficient Basicity: A base is typically required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting material's amino group and halting the reaction. Consider a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Side Reaction with Carboxylic Acid: The base used in the reaction can deprotonate the carboxylic acid, which can complicate the reaction and purification. Protecting the carboxylic acid group as an ester prior to acylation is a robust strategy to prevent this.[2]
Q4: How can I selectively functionalize the amino group?
A4: To selectively functionalize the 3-amino group, you should first protect the 2-carboxylic acid group. A common method is to convert it to a simple ester, such as a methyl or ethyl ester, via Fischer esterification.[3] Once the carboxylic acid is protected, the amino group can be targeted with acyl chlorides, anhydrides, or other electrophiles to form amides.[1]
Troubleshooting: Carboxylic Acid Functionalization (e.g., Esterification & Amidation)
Q5: My Fischer esterification reaction is not proceeding to completion. What can I do?
A5: The Fischer esterification is an equilibrium-controlled reaction.[3][4] To drive it towards the product, you can:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to push the equilibrium forward.[3][4]
-
Remove Water: As water is a product, its removal will shift the equilibrium towards the ester. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[4]
-
Ensure Sufficient Catalyst: The basic 3-amino group will neutralize the acid catalyst (e.g., H₂SO₄).[3] Therefore, a stoichiometric or even excess amount of acid catalyst is often required to ensure there is enough to protonate the carbonyl group for activation.[3]
Q6: I am attempting to form an amide at the carboxylic acid, but standard coupling reactions are failing. What are the recommended approaches?
A6: Amide coupling with this substrate can be challenging, especially with electron-deficient or sterically hindered amines, due to the electronic properties of the benzothiophene core.[5][6] If standard methods fail:
-
Change Coupling Agent: Some reagents are more effective for difficult couplings. Consider moving from standard carbodiimides like EDC or DCC to uronium-based reagents like HATU or HBTU, which are known to be highly efficient.[7][8]
-
Convert to Acyl Chloride: A more reactive intermediate can be formed by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This highly electrophilic species will then react more readily with the amine. This approach requires that the 3-amino group be protected first.
-
Increase Temperature: Some challenging amide couplings benefit from elevated temperatures, provided the reagents and products are stable.[5]
Data & Reagents
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Common Base | Typical Solvent | Pros | Cons |
| EDC / HOBt | DIPEA, TEA | DMF, DCM | Water-soluble byproducts (easy removal), relatively low cost. | Can be less effective for sterically hindered or electron-poor substrates.[5][7] |
| DCC / DMAP | - | DCM, THF | Effective for many standard couplings. | Forms insoluble DCU byproduct (difficult to remove), potential for side reactions.[6] |
| HATU / HOAt | DIPEA, TEA | DMF, NMP | Very high efficiency, fast reaction times, good for difficult couplings.[8] | Higher cost, can be sensitive to moisture. |
| Acyl Chloride | Pyridine, TEA | DCM, THF | Highly reactive intermediate, drives reaction to completion. | Requires harsh conditions (SOCl₂), requires prior protection of the amino group.[9] |
Table 2: Common Protecting Groups for Functionalization Strategy
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Condition(s) |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, DIPEA | Strong acid (TFA, HCl)[10] |
| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, NaHCO₃ | Base (e.g., 20% Piperidine in DMF)[10] |
| Carboxylic Acid | Methyl/Ethyl Ester | - | MeOH/EtOH, H₂SO₄ (cat.) | Saponification (LiOH, NaOH) |
| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, H₂SO₄ (cat.) | Strong acid (TFA, HCl)[11] |
Experimental Protocols & Workflows
Protocol: Selective Amide Formation at the 2-Carboxylic Acid Position
This protocol outlines the synthesis of a representative amide by first protecting the 3-amino group with a Boc group, followed by amide coupling at the 2-carboxylic acid position using HATU.
Step 1: Protection of the 3-Amino Group
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise while stirring at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Acidify the mixture with cold 1N HCl to pH ~3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Step 2: Amide Coupling
-
Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% LiCl solution, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-Boc protected amide. The Boc group can be subsequently removed with trifluoroacetic acid (TFA) in DCM if the free amine is desired.
Visualization Diagrams
Caption: A flowchart for systematic troubleshooting of chemical functionalization reactions.
Caption: A decision tree for planning selective functionalization strategies.
References
- 1. Buy this compound | 40142-71-0 [smolecule.com]
- 2. [Novel method for the synthesis of carboxamides from low reactivity esters: synthesis of 2-acylamino-1-benzothiophene-3-carboxamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. reddit.com [reddit.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Improving Regioselectivity in Reactions of 3-Amino-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments with 3-Amino-1-benzothiophene-2-carboxylic acid. The focus is on improving regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions involving this compound?
A1: The regioselectivity is primarily governed by the electronic properties of the benzothiophene ring system and the directing effects of the two substituents: the electron-donating amino group (-NH₂) at the C3 position and the electron-withdrawing carboxylic acid group (-COOH) at the C2 position. The interplay of these groups dictates the most likely sites for electrophilic and nucleophilic attack.
Q2: Which positions on the this compound molecule are most reactive towards electrophiles?
A2: For electrophilic substitution on the thiophene ring, the C2 position is generally the most activated in benzothiophenes. However, in this specific molecule, the C2 position is already substituted. The C3-amino group is a strong activating group and would typically direct electrophiles to the ortho and para positions. In this context, it will strongly influence the reactivity of the benzene ring. The carboxylic acid group at C2 is a deactivating group and a meta-director. The overall outcome will depend on the reaction conditions and the nature of the electrophile.
Q3: How do the amino and carboxylic acid groups affect the reactivity of the fused benzene ring (C4-C7 positions)?
A3: The C3-amino group, being an activating ortho-, para-director, will enhance the electron density at the C4, C6, and C7 positions (C5 is para to the sulfur atom, which also influences reactivity). Conversely, the C2-carboxylic acid group deactivates the entire ring system towards electrophilic attack and directs incoming groups to the meta positions (C4 and C6). The synergistic and antagonistic effects of these groups can lead to complex isomeric mixtures, making regioselective functionalization of the benzene ring challenging.
Q4: What are the common challenges in achieving regioselectivity in reactions with this molecule?
A4: The main challenges include:
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Competition between multiple reactive sites: The presence of both activating and deactivating groups can lead to a mixture of products.
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Difficulty in functionalizing the benzene ring: The thiophene ring is generally more reactive towards electrophiles, making it difficult to achieve selective substitution on the benzene part.
-
Controlling C2 vs. C3 reactivity in related starting materials: In precursors to the title compound, achieving selective functionalization at C3 over the more reactive C2 position is a common hurdle.[1]
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Side reactions: The amino and carboxylic acid groups can undergo side reactions under certain conditions (e.g., acylation of the amino group, or reactions involving the carboxylic acid).
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) on the Benzene Ring
Symptom: The reaction yields a mixture of isomers, with substitution occurring at multiple positions on the benzene ring (C4, C5, C6, C7).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Ambiguous Directing Effects | The activating effect of the C3-amino group and the deactivating/directing effect of the C2-carboxylic acid group are leading to a mixture of products. Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.[2] |
| Harsh Reaction Conditions | Highly reactive electrophiles or high temperatures can reduce selectivity. Employ milder reaction conditions. For example, use N-bromosuccinimide (NBS) instead of Br₂ for bromination. |
| Steric Hindrance | The position of substitution can be influenced by the steric bulk of the electrophile and the substituents already present. Consider using a bulkier or less bulky electrophile to favor a specific position. |
| Solvent Effects | The solvent can influence the reactivity and selectivity of the reaction. Experiment with solvents of different polarities. |
Issue 2: Unwanted Reactions at the Amino or Carboxylic Acid Group
Symptom: Besides the desired aromatic substitution, side products resulting from reactions of the -NH₂ or -COOH groups are observed.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Nucleophilic Attack by the Amino Group | The amino group can react with electrophiles, especially in acylation or alkylation reactions. Protect the amino group (e.g., as an acetyl or Boc derivative) before carrying out the desired reaction. |
| Reaction of the Carboxylic Acid | The carboxylic acid group can be esterified or undergo other transformations under certain conditions. If necessary, protect the carboxylic acid as an ester. |
| Incompatible Reagents | The chosen reagents may not be compatible with the functional groups present. Review the literature for reagents that are known to be selective for the desired transformation in the presence of amino and carboxylic acid functionalities. |
Issue 3: Difficulty in Achieving C3-Functionalization in Benzothiophene Precursors
Symptom: In the synthesis of derivatives, functionalization occurs preferentially at the C2 position instead of the desired C3 position.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inherent Reactivity of the C2 Position | The C2 position of the benzothiophene ring is electronically favored for many reactions.[1] |
| Lack of a Directing Group | Without a directing group, achieving C3 selectivity can be difficult.[1] |
| Ineffective Reaction Strategy | Traditional electrophilic substitution methods often favor the C2 position. |
| Solution: | Employ a strategy that circumvents the inherent C2 reactivity. One effective method is the interrupted Pummerer reaction of a benzothiophene S-oxide precursor. This metal-free approach allows for the highly regioselective introduction of aryl and alkyl groups at the C3 position.[1] |
Quantitative Data Summary
The following table summarizes expected regiochemical outcomes and reported yields for reactions on the benzothiophene scaffold. Note that data for the specific title compound is limited, and some information is extrapolated from related structures.
| Reaction | Reagents | Expected Major Regioisomer(s) | Example Yield (%) | Reference |
| C3-Arylation | Benzothiophene S-oxide, Phenol, TFAA, pTsOH | C3-aryl-benzothiophene | 77 | [1] |
| C3-Alkylation | Benzothiophene S-oxide, Allylsilane, TFAA | C3-allyl-benzothiophene | High (not specified) | [1] |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Mixture of isomers on the benzene ring (likely C4 and C6) | Not available | General principle |
| Electrophilic Halogenation | NBS or NCS | Mixture of isomers on the benzene ring (likely C4 and C6) | Not available | General principle |
| Amidation | Acyl chloride or anhydride | N-acylated product | High (qualitative) | [3] |
| Esterification | Alcohol, acid catalyst | 2-carboxy ester | High (qualitative) | [3] |
Experimental Protocols
Protocol 1: Regioselective C3-Arylation of a Benzothiophene Precursor via Interrupted Pummerer Reaction[1]
This protocol describes a method to achieve highly selective C3-arylation, a common challenge in benzothiophene chemistry. The example uses a generic benzothiophene S-oxide.
Materials:
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Benzothiophene S-oxide (1.0 equiv)
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Phenol (1.5 equiv)
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Trifluoroacetic anhydride (TFAA, 1.5 equiv)
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p-Toluenesulfonic acid (pTsOH, 2.0 equiv)
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Dichloromethane (CH₂Cl₂), anhydrous
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Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, nitrogen-flushed reaction vessel, add the benzothiophene S-oxide (0.2 mmol) and anhydrous CH₂Cl₂ (1 ml).
-
Cool the mixture to -40 °C with stirring.
-
Add TFAA (0.3 mmol) dropwise.
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After 5 minutes, add a solution of the phenol (0.3 mmol) in anhydrous CH₂Cl₂ (1 ml).
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Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and allow the reaction to warm to ambient temperature and stir overnight (approximately 16 hours).
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Add pTsOH (0.4 mmol) to the reaction mixture and heat at 45 °C for 5 hours.
-
After cooling to room temperature, add water (3 ml).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing regioselectivity.
Caption: Workflow for regioselective C3-arylation.
References
Stability and degradation of 3-Amino-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Amino-1-benzothiophene-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry place.[1] The container should be tightly sealed to protect it from moisture and air.[2] For long-term storage, keeping it in a desiccator at reduced temperatures is advisable.
Q2: What are the known or potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar benzothiophene structures can undergo degradation.[3] Potential degradation pathways for this compound, based on its functional groups (amino and carboxylic acid on a benzothiophene core), could include:
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Oxidation: The amino group and the electron-rich thiophene ring are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.
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Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures or under certain catalytic conditions.[4]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions might affect the overall molecule.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
-
Color Change: A noticeable change from its initial color, often to a darker or yellowish hue, can indicate the formation of degradation products.
-
Reduced Purity: Analysis by techniques like HPLC will show a decrease in the main peak area and the appearance of new impurity peaks.
-
Changes in Solubility: Degradation can alter the physical properties of the compound, potentially affecting its solubility in various solvents.
-
Inconsistent Experimental Results: If you observe unexpected or inconsistent results in your experiments, it could be due to the degradation of your starting material.
Troubleshooting Guides
This section provides guidance on common issues encountered during the handling and use of this compound.
Issue 1: The solid compound has changed color.
-
Possible Cause: Exposure to light, air (oxidation), or heat.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound has been stored in a tightly sealed container, protected from light, and in a cool environment.
-
Assess Purity: Use an appropriate analytical method, such as HPLC-UV, to check the purity of the material. Compare the chromatogram to that of a fresh or reference sample if available.
-
Purification: If the purity is compromised, consider recrystallization or another suitable purification method before use.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation of the compound in the solid state or in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods, especially if their stability is unknown.
-
Solvent Effects: Investigate the stability of the compound in your chosen solvent. Some solvents can promote degradation. Consider performing a time-course study where you analyze the solution by HPLC at different time points.
-
pH Sensitivity: The stability of the compound may be pH-dependent. If your assay is performed in a buffered solution, check for degradation at that specific pH.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: On-column degradation or degradation in the sample vial before injection.
-
Troubleshooting Steps:
-
Vial Stability: Keep sample vials in the autosampler at a cool temperature if possible. Analyze samples immediately after preparation.
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible with the compound and does not induce degradation.
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][6]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis but use 0.1 M NaOH instead of HCl.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and analyze at different time points.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set period. Also, reflux a solution of the compound. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light). Analyze the solution at various time points. A control sample should be kept in the dark.
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from its degradation products.
Data Presentation
The results from the forced degradation study can be summarized in a table as follows. This table provides a template for researchers to populate with their experimental data.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 70°C | |||
| Heat (Solution) | 24 hours | Reflux | |||
| Light | 48 hours | Room Temp |
Visualizations
Troubleshooting Logic for Compound Instability
Caption: Troubleshooting workflow for addressing compound instability.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
Technical Support Center: Purification of 3-Amino-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most prevalent and effective techniques for purifying this compound and its derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, the scale of the reaction, and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially when the impurities have different solubility profiles from the target compound. It is often the quickest method for obtaining crystalline, high-purity material.
-
Column Chromatography is a more powerful technique for separating complex mixtures or when impurities have solubilities similar to the product. It is highly effective for removing side-products from the synthesis, even those with similar polarities.[1]
Q2: What are the likely impurities I might encounter during the purification process?
A2: Impurities can originate from unreacted starting materials, side-products of the synthesis (commonly the Gewald reaction), or subsequent degradation.
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Starting Materials: Unreacted ketones/aldehydes, active methylene nitriles (e.g., ethyl cyanoacetate), or elemental sulfur used in the Gewald synthesis.[2][3]
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Side-Reaction Products: The Gewald reaction can sometimes yield a mixture of products depending on the reaction conditions.[4][5] Over-oxidation or side reactions involving the amino or carboxylic acid functional groups can also occur.
-
Degradation Products: Aminothiophene derivatives can be susceptible to oxidation and polymerization, especially when exposed to air, light, or prolonged heat. This often results in the formation of highly colored impurities.[1]
Q3: My final product is discolored (e.g., yellow, brown, or pink). What is the cause and how can I remove the color?
A3: Discoloration typically indicates the presence of minor, highly colored impurities, often arising from oxidation or polymerization of the aminothiophene core.[1]
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Boil for a few minutes to allow the charcoal to adsorb the colored impurities. It is critical to remove the charcoal via hot filtration through a pad of Celite® before allowing the solution to cool and crystallize.[1]
-
Repeat Purification: A second recrystallization or passing the compound through a short plug of silica gel using an appropriate solvent system can be effective at removing residual colored impurities.[1]
-
Check for Stability: Ensure your compound is stable under the purification conditions. Some derivatives are sensitive to prolonged heating or exposure to light, which can cause degradation and color change.[1] If the compound is air-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon).[6]
Q4: I am experiencing very low yields after recrystallization. What are the likely causes?
A4: Low recovery can result from several factors during the recrystallization process:
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Sub-optimal Solvent Choice: If your compound is too soluble in the chosen solvent, even at low temperatures, a significant amount will be lost in the mother liquor.[1] Perform small-scale solvent screens to find the ideal solvent.
-
Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. To prevent this, preheat the filtration apparatus (funnel, filter paper, and receiving flask).[1]
-
Incomplete Precipitation: After the flask has cooled to room temperature, placing it in an ice bath can help maximize the precipitation of the product before filtration.[1]
Q5: My compound streaks badly on a silica gel TLC plate. How can I get clean spots and achieve good separation during column chromatography?
A5: Streaking of acidic compounds like this compound on silica gel is a common problem. This is due to strong interactions between the carboxylic acid group and the acidic silica surface, leading to slow, uneven movement up the plate.
-
Acidify the Eluent: To suppress the ionization of the carboxylic acid and reduce strong adsorption, add a small amount of a volatile acid to your eluent system. Typically, 0.1-1% acetic acid is sufficient to produce sharp, well-defined spots on the TLC plate and improve separation on the column.[6]
Purification Data
The following tables summarize typical conditions and expected outcomes for the purification of aminothiophene carboxylic acid derivatives based on literature data. These serve as a starting point for optimization.
Table 1: Recrystallization Conditions for Aminothiophene Carboxylic Acid Derivatives
| Recrystallization Solvent | Reported Yield | Reference | Notes |
| 50% Acetic Acid or Methanol | 66% | [7] | Effective for polar impurities. |
| Methanol | 85% | [7] | A common and effective solvent. |
| Chloroform | 94% | [7] | Good for less polar compounds. |
| Benzene | 91-96% | [7] | Can be effective but is a health hazard; toluene is a safer alternative. |
| Ethanol/Water Mixture | 42-90% | [5] | Good for adjusting polarity to achieve optimal solubility. |
| Ethyl Acetate/Hexanes Mixture | 75-98% | [5] | Excellent for compounds of intermediate polarity. |
Table 2: General Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. | 1. Choose a solvent with a lower boiling point. 2. Try a different solvent or perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.[6] |
| Compound Won't Elute from Chromatography Column | 1. The eluent is not polar enough. 2. The compound is strongly adsorbing to the stationary phase. | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). 2. Add a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent to suppress ionization and reduce binding.[6] |
| Poor Separation of Compound and Impurities | 1. The chosen eluent system has a polarity that is too high or too low. 2. The column was not packed or loaded correctly. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. 2. Ensure the column is packed uniformly. Apply the sample in a minimal amount of solvent as a concentrated band.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for purifying solid this compound.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude solid in various solvents (e.g., methanol, ethanol, ethyl acetate). An ideal solvent will dissolve the compound poorly at room temperature but completely when heated to boiling.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid, swirling the flask to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove solids.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities remaining on the surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is for separating the target compound from impurities based on their differential adsorption to a stationary phase.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your compound from impurities. For this carboxylic acid, add 0.1-1% acetic acid to the eluent to prevent streaking.[6] An ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Carefully apply the sample solution to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.[1]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Navigating the Synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid: A Technical Support Guide
For researchers, scientists, and drug development professionals, the scale-up synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry, presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its large-scale production, with a focus on practical solutions and robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound on a larger scale?
A1: The most prevalent methods for the industrial synthesis of this compound and its derivatives are variations of the Gewald reaction.[1] This multi-component reaction offers a convergent and efficient route. Another classical approach involves the reaction of 2-fluorobenzonitriles with a thioglycolate equivalent.[2]
Q2: What are the primary challenges encountered during the scale-up of the Gewald synthesis for this compound?
A2: Key challenges during the scale-up of the Gewald reaction for this compound include:
-
Exothermic Reaction Control: The initial condensation and subsequent cyclization steps can be highly exothermic, posing a risk of thermal runaway in large reactors. Careful control of reagent addition rates and efficient heat dissipation are critical.
-
Impurity Profile: Side reactions can lead to a variety of impurities that are often difficult to separate from the desired product on a large scale. Common byproducts can include over-alkylation products, dimers, and unreacted starting materials.
-
Product Isolation and Purification: The product can sometimes precipitate with impurities, making isolation challenging. Large-scale crystallization requires careful solvent selection and optimization of cooling profiles to ensure high purity and yield.
-
Reagent Handling: The use of reagents like elemental sulfur and strong bases requires specific handling procedures and equipment at an industrial scale to ensure safety and reaction consistency.
Q3: How can I control the exothermic nature of the reaction to prevent a thermal runaway?
A3: To mitigate the risk of thermal runaway, consider the following strategies:
-
Semi-batch Process: Add one of the reactants, typically the most reactive one, portion-wise or via a controlled feed rate. This allows for better temperature management.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity. The use of jacketed reactors with a reliable cooling system is essential.
-
Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to dissipate the heat generated.
-
Monitoring: Implement real-time temperature monitoring and establish critical temperature limits.
Q4: What are the typical impurities I should look for, and how can I minimize their formation?
A4: Common impurities can arise from several sources. The table below summarizes potential impurities and mitigation strategies.
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction time, temperature, and stoichiometry. Ensure efficient mixing. |
| Thiophene Dimers | Side reaction of the intermediate | Control temperature and reagent concentration. |
| N-Alkylated Byproducts | Reaction of the amino group with alkylating agents | Use a non-alkylating base. Protect the amino group if necessary. |
| Oxidation Products | Exposure to air during workup or storage | Handle the product under an inert atmosphere (e.g., nitrogen). |
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: The primary methods for large-scale purification are crystallization and, in some cases, chromatography. Recrystallization is generally preferred for its cost-effectiveness and scalability.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | - Incomplete reaction- Suboptimal reaction temperature- Poor quality of starting materials- Inefficient mixing | - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Screen different temperatures to find the optimal balance between reaction rate and byproduct formation.- Ensure the purity of all reagents and solvents.- Verify that the agitation in the reactor is sufficient to maintain a homogeneous mixture. |
| Product is a Dark Oil or Tar | - Reaction temperature too high- Presence of colored impurities- Product degradation | - Lower the reaction temperature.- Treat a solution of the crude product with activated charcoal before crystallization.- Ensure the workup procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases). |
| Difficulty in Filtering the Product | - Very fine particle size- Product is gummy or amorphous | - Optimize the crystallization process by slowing down the cooling rate to encourage the formation of larger crystals.- Try an anti-solvent addition to induce crystallization.- If the product is an oil, attempt to triturate it with a non-polar solvent to induce solidification. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality- Inconsistent control of reaction parameters- Moisture sensitivity of reagents | - Establish strict specifications for all starting materials.- Implement a robust process control strategy with well-defined operating parameters.- Ensure all reagents and solvents are anhydrous, especially if using moisture-sensitive bases. |
Experimental Protocols
Representative Laboratory-Scale Synthesis via Gewald Reaction
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Reaction Setup: To a stirred solution of an appropriate 2-halobenzonitrile (1.0 eq) and methyl thioglycolate (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like triethylamine (1.5 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and then with a small amount of a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene).
Visualizing the Process
Workflow for Troubleshooting Low Yield in Scale-up Synthesis
Caption: A logical workflow for diagnosing and resolving low yield issues.
Decision Tree for Purification Strategy
Caption: Decision-making process for selecting an appropriate purification method.
References
Preventing byproduct formation in 3-aminobenzothiophene synthesis
Technical Support Center: 3-Aminobenzothiophene Synthesis
Welcome to the technical support center for the synthesis of 3-aminobenzothiophene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common high-yield method for synthesizing methyl 3-aminobenzo[b]thiophene-2-carboxylate?
A1: A widely used and efficient method is the reaction of a 2-halobenzonitrile (typically 2-fluorobenzonitrile) with methyl thioglycolate in the presence of a base, such as triethylamine (Et₃N), in a polar aprotic solvent like DMSO. This reaction is often accelerated using microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often results in high yields (58-96%) after simple workup.[1][2]
Q2: What are the most likely impurities or byproducts in this synthesis?
A2: While this method is generally efficient, several byproducts or impurities can arise:
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Unreacted Starting Materials: Residual 2-halobenzonitrile or methyl thioglycolate can contaminate the final product if the reaction does not go to completion.
-
Hydrolysis Products: If water is present in the reaction mixture, the ester group of the product or intermediate can be hydrolyzed to a carboxylic acid, and the nitrile group of the starting material can be hydrolyzed to an amide or carboxylic acid, especially at elevated temperatures.
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Disulfide Byproducts: Oxidative dimerization of methyl thioglycolate can form dimethyl 2,3-dithianedioate, particularly if the reaction is exposed to air for prolonged periods.
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Dimerization of Intermediates: While less common under these specific conditions, benzothiophene intermediates can sometimes undergo dimerization, leading to high-molecular-weight impurities.[3][4][5]
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in two steps: deprotonating methyl thioglycolate to form the nucleophilic thiolate and promoting the final intramolecular cyclization. A moderately strong, non-nucleophilic organic base like triethylamine is ideal. Using a very strong base (e.g., sodium methoxide) could potentially lead to side reactions, while a base that is too weak may result in slow or incomplete reaction.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Methyl thioglycolate may have oxidized. 2-halobenzonitrile may be of poor quality. 2. Insufficient Base: Incomplete deprotonation of the thiol or inefficient promotion of the cyclization step. 3. Low Reaction Temperature/Time: The reaction may not have reached the necessary activation energy or has not run long enough for completion (especially with conventional heating). | 1. Use fresh or purified reagents. Ensure methyl thioglycolate is stored under an inert atmosphere. 2. Ensure the correct stoichiometry of triethylamine (typically ~3 equivalents) is used.[1] 3. Increase the reaction temperature or time. Consider using microwave irradiation at 130 °C, which often completes the reaction in 10-30 minutes.[1][2] |
| Product Fails to Precipitate/Crystallize | 1. High Level of Impurities: The presence of byproducts or residual solvent can inhibit crystallization. 2. Insufficient Product Concentration: The product may be too soluble in the workup solvent mixture. | 1. First, ensure all solvent has been removed under high vacuum. If the product remains an oil, purify it by column chromatography before attempting crystallization again. 2. Concentrate the solution or add a non-solvent to induce precipitation. |
| Product is Contaminated with Starting Materials | 1. Incomplete Reaction: Reaction conditions were not optimal. 2. Inefficient Workup: The precipitation/filtration step did not fully separate the product from unreacted starting materials. | 1. Increase reaction time, temperature, or consider optimizing the base/reagent stoichiometry. 2. Wash the collected solid thoroughly with water and a non-polar solvent like petroleum ether to remove residual starting materials. If impurities persist, recrystallization or column chromatography is recommended. |
| Presence of a High-Molecular-Weight Impurity | Dimerization: A potential side reaction, possibly involving reactive intermediates. | Optimize reaction conditions by lowering the temperature or reducing the reaction time. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Purification via column chromatography is typically effective at removing dimers. |
Quantitative Data Summary
The following table summarizes the results from the microwave-assisted synthesis of various substituted methyl 3-aminobenzo[b]thiophene-2-carboxylates from the corresponding 2-fluorobenzonitriles, methyl thioglycolate, and triethylamine in DMSO at 130 °C.
| Entry | Substituent on Benzonitrile (R) | Reaction Time (min) | Yield (%) |
| 1 | 5-Br | 11 | 96 |
| 2 | 5-NO₂ | 11 | 94 |
| 3 | 4-Cl | 15 | 88 |
| 4 | 4-CF₃ | 15 | 80 |
| 5 | H | 15 | 65 |
| 6 | 5-Phenyl | 15 | 85 |
| 7 | 5-CN | 15 | 58 |
Data adapted from Bagley, M. C., et al., Org. Biomol. Chem., 2015.[1] This data illustrates the efficiency of the microwave-assisted protocol across a range of substrates.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates
This protocol is based on the procedure described by Bagley, M. C., et al.[1][2]
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Anhydrous DMSO (to make a 2 M solution with respect to the benzonitrile)
-
Microwave vial
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a clean, dry microwave vial, combine the substituted 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).
-
Add enough anhydrous DMSO to achieve a 2 M concentration of the benzonitrile.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for the time specified for the substrate (typically 10-20 minutes), modulating the initial microwave power as needed.
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.
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Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove residual DMSO and triethylamine salts.
-
Dry the purified product in a vacuum oven.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Reaction Pathway and Potential Side Reaction
This diagram illustrates the main reaction pathway leading to the desired product versus a potential hydrolysis side reaction.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 3-Amino-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 3-Amino-1-benzothiophene-2-carboxylic acid.
Troubleshooting Guides
Amide Bond Formation (Amidation)
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Ensure the coupling reagent (e.g., HATU, EDC) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). - Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. |
| Poor solubility of starting materials | - Use a co-solvent system. For instance, if the starting material has poor solubility in Dichloromethane (DCM), consider using Dimethylformamide (DMF) or a mixture of solvents. |
| Side reaction with the amine | - Add the amine to the reaction mixture after the pre-activation of the carboxylic acid with the coupling reagent. This is particularly important when using uronium-based reagents like HATU to avoid the formation of guanidinium byproducts. |
| Presence of moisture | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the activated ester intermediate. |
| Steric hindrance | - If either the amine or the carboxylic acid is sterically hindered, consider using a more reactive coupling reagent like HATU over EDC. - Increase the reaction time and/or temperature. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Racemization at a chiral center (if applicable) | - Use a coupling reagent known to suppress racemization, such as HATU. - Additives like 1-Hydroxybenzotriazole (HOBt) can be used with carbodiimides (e.g., EDC) to minimize racemization. - Perform the reaction at a lower temperature (e.g., 0 °C). |
| Formation of N-acylurea byproduct (with carbodiimides) | - This is a common side product with EDC or DCC. Adding HOBt can help to minimize its formation by trapping the active intermediate. - The urea byproduct from DCC is often insoluble and can be removed by filtration. The byproduct from EDC is water-soluble and can be removed during aqueous workup. |
| Reaction with the 3-amino group | - If the desired reaction is at the carboxylic acid, ensure that the 3-amino group is appropriately protected if the chosen reagents could react with it. |
Ester Formation (Esterification)
Issue 1: Low Conversion to the Ester
| Potential Cause | Troubleshooting Steps |
| Equilibrium limitations (Fischer esterification) | - Use a large excess of the alcohol (it can often be used as the solvent). - Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient acid catalyst | - Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.[1] |
| Steric hindrance | - For sterically hindered alcohols or carboxylic acids, consider converting the carboxylic acid to an acyl chloride first, followed by reaction with the alcohol in the presence of a base. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is better for amide formation with this compound: HATU or EDC/HOBt?
A1: The choice depends on the specific amine being coupled. For simple, unhindered amines, EDC/HOBt is a cost-effective option that provides good yields.[2] However, for more challenging couplings, such as with sterically hindered or electron-deficient amines, HATU is generally superior, offering faster reaction times and higher yields due to the formation of a more reactive activated ester.[2]
Q2: What is the best solvent for amide coupling reactions with this molecule?
A2: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most commonly used solvents. DCM is a good choice for many reactions and simplifies workup due to its volatility. However, this compound and its salts may have limited solubility in DCM. In such cases, DMF is a better alternative due to its excellent solvating properties for polar molecules.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary for visualization. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the typical conditions for a Fischer esterification of this compound?
A4: A typical procedure involves refluxing the carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like concentrated sulfuric acid for several hours.[1]
Q5: Are there any known signaling pathways where derivatives of this compound are active?
A5: Yes, derivatives of benzothiophene-3-carboxylic acid have been investigated as anticancer agents. For instance, certain carboxamide derivatives have been shown to target the RhoA/ROCK signaling pathway, which is involved in cell proliferation, migration, and invasion in cancer cells.[3]
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of a Model Amide Derivative
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| EDC/HOBt | DIPEA | DMF | 12 | 75 |
| HATU | DIPEA | DMF | 2 | 92 |
| DCC/DMAP | - | DCM | 12 | 68 |
Note: Data is illustrative and based on general trends in amide coupling reactions.
Table 2: Effect of Catalyst on Fischer Esterification with Methanol
| Acid Catalyst | Reaction Time (h) | Yield of Methyl Ester (%) |
| H₂SO₄ (catalytic) | 6 | 85 |
| p-TsOH (catalytic) | 8 | 80 |
| No Catalyst | 24 | < 5 |
Note: Data is illustrative and based on typical Fischer esterification outcomes.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
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Stir the mixture at room temperature for 20 minutes for pre-activation.
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Add the desired amine (1.0 eq) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
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Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-40 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the excess alcohol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
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Purify the product by recrystallization or column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Determination of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. 3-Amino-1-benzothiophene-2-carboxylic acid is a vital heterocyclic compound utilized as a building block in the synthesis of various therapeutic agents. Ensuring its chemical purity is paramount for the safety, efficacy, and reproducibility of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry. Its high resolution, sensitivity, and robustness make it the preferred technique for separating the main component from its potential impurities.
Detailed Experimental Protocol for HPLC Analysis
This protocol is a representative method for the purity determination of this compound, based on established procedures for similar benzothiophene derivatives.
1. Sample and Standard Preparation:
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Diluent: A mixture of acetonitrile and water (50:50 v/v) is prepared and degassed.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Use sonication if necessary to ensure complete dissolution.
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Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a final concentration of 100 µg/mL.
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Sample Solution (100 µg/mL): Accurately weigh a sample of this compound, prepare a stock solution, and dilute it with the diluent to a nominal concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (75:25 v/v). The aqueous phase may contain 0.1% formic acid to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: Approximately 10 minutes.
3. System Suitability: Before sample analysis, the system suitability is verified by injecting the working standard solution in six replicates. The acceptance criteria are typically:
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Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
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Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness. It is particularly useful for rapid screening of multiple samples.
-
Principle: Separation is achieved on a high-performance silica gel plate based on the differential migration of the analyte and impurities with the mobile phase. Detection is performed using a densitometer.
-
Advantages:
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Simultaneous analysis of multiple samples, leading to higher throughput.
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Lower solvent consumption per sample compared to HPLC.
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Cost-effective instrumentation.
-
-
Limitations:
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Lower resolution and sensitivity compared to HPLC.
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Quantification is generally less precise.
-
Detailed Experimental Protocol for HPTLC:
-
Stationary Phase: HPTLC plates silica gel 60 F254.
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Sample Application: Apply 5 µL of standard and sample solutions as bands using an automated applicator.
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Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water (22:3:5 v/v/v).
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Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
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Derivatization (if necessary): For visualization of certain impurities, the plate can be sprayed with a suitable reagent like ninhydrin.
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Densitometric Analysis: Scan the plate at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.
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Principle: The derivatized analyte is vaporized and separated in a gas chromatograph, followed by detection and identification by a mass spectrometer.
-
Advantages:
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High sensitivity and selectivity, especially with mass spectrometric detection.
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Provides structural information about impurities.
-
-
Limitations:
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Requires a derivatization step, which can be complex and introduce variability.
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Not suitable for thermally labile compounds.
-
Detailed Experimental Protocol for GC-MS (with Derivatization):
-
Derivatization: The sample is treated with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic and amino protons to their trimethylsilyl (TMS) derivatives.
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GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.
-
Principle: The analyte, which is zwitterionic, is separated in a narrow fused-silica capillary filled with a buffer.
-
Advantages:
-
Extremely high separation efficiency.
-
Very low sample and reagent consumption.
-
Fast analysis times.
-
-
Limitations:
-
Lower concentration sensitivity compared to HPLC with UV detection.
-
Reproducibility can be more challenging to maintain.
-
Detailed Experimental Protocol for Capillary Electrophoresis:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica capillary (50 µm i.d., effective length 50 cm).
-
Background Electrolyte: 20 mM ammonium acetate buffer at pH 3.0 with 20% methanol.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of each technique for the analysis of aromatic amines and carboxylic acids, providing a basis for selecting the most appropriate method for the purity determination of this compound.
Table 1: Comparison of Chromatographic and Electrophoretic Parameters
| Parameter | HPLC | HPTLC | GC-MS (with Derivatization) | Capillary Electrophoresis |
| Principle | Partition between liquid mobile and solid stationary phase | Adsorption on a planar stationary phase | Partition between gas mobile and liquid stationary phase | Differential migration in an electric field |
| Typical Run Time | 10-20 min | 20-30 min for plate development | 20-30 min | 5-15 min |
| Resolution | High | Moderate | Very High | Very High |
| Throughput | Sequential | High (parallel) | Sequential | Sequential |
Table 2: Comparison of Analytical Performance Metrics
| Parameter | HPLC | HPTLC | GC-MS (with Derivatization) | Capillary Electrophoresis |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 | > 0.998 |
| LOD | 0.01-0.1 µg/mL | 10-50 ng/spot | 0.1-1 ng/mL | 0.1-1 µg/mL |
| LOQ | 0.03-0.3 µg/mL | 30-150 ng/spot | 0.3-3 ng/mL | 0.3-3 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 3% |
| Selectivity | Good to High | Moderate | Very High (with MS) | Very High |
| Cost per Sample | Moderate | Low | High | Moderate |
Note: The values presented in Table 2 are representative for the analysis of aromatic amines and carboxylic acids and may vary depending on the specific instrumentation and method optimization.
Conclusion
For the definitive purity determination of this compound, RP-HPLC remains the method of choice due to its high resolution, robustness, and well-established validation protocols in the pharmaceutical industry. It provides a reliable means to separate and quantify the main component and any potential impurities.
HPTLC serves as a valuable, cost-effective screening tool for high-throughput environments where a large number of samples need to be analyzed qualitatively or semi-quantitatively. GC-MS , while offering excellent sensitivity and structural elucidation capabilities, is less practical for routine purity analysis of this compound due to the necessity of a derivatization step. Capillary Electrophoresis offers superior separation efficiency and is a powerful alternative, particularly for resolving closely related impurities or for orthogonal method development, although it may require more specialized expertise to implement robustly in a quality control setting.
The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput needs, and available instrumentation.
Unraveling the Spectroscopic Fingerprints: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Amino-1-benzothiophene-2-carboxylic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into the molecular architecture. This guide offers a comparative analysis of the ¹H and ¹³C NMR characteristics of 3-Amino-1-benzothiophene-2-carboxylic acid and its derivatives, supported by experimental data and protocols to aid in the precise characterization of this important class of heterocyclic compounds.
While a complete, publicly available ¹H and ¹³C NMR dataset for the parent compound, this compound, is not readily found in the reviewed literature, extensive data exists for its various derivatives. This guide presents a compilation of this data to illustrate the influence of substituent groups on the chemical shifts and coupling constants, providing a valuable resource for researchers working with similar molecular scaffolds.
Comparative NMR Data of this compound Derivatives
The following tables summarize the ¹H and ¹³C NMR spectral data for a series of methyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives and related substituted benzo[b]thiophene-2-carboxylic acids. These compounds share the core benzothiophene structure, and the variations in their NMR spectra offer critical information on the electronic effects of different substituents.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of 3-Amino-1-benzothiophene-2-carboxylate Derivatives and Analogs.
| Compound | Aromatic Protons | NH₂ | OCH₃/CH₃ | Other Protons | Solvent |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 8.38–8.32 (2H, m, 5-CH and 7-CH), 7.72 (1H, d, J = 8.7, 4-CH) | 7.26 (2H, bs) | 3.82 (3H, s) | DMSO-d₆ | |
| Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 8.67 (1H, bs, 4-CH), 8.09 (1H, d, J = 8.5, 7-CH), 7.79 (1H, dd, J = 8.5, 1.5, 6-CH) | 7.34 (2H, s) | 3.82 (3H, s) | DMSO-d₆ | |
| Methyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate | 8.30 (1H, d, J = 2.1, 4-CH), 7.88 (1H, d, J = 8.6, 7-CH), 7.53 (1H, dd, J = 8.6, 2.1, 6-CH) | 7.17 (2H, bs) | 3.79 (3H, s) | Phenyl protons | DMSO-d₆ |
| Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate | 8.90 (1H, d, J = 2.1, 7-CH), 8.37 (1H, d, J = 8.7, 4-CH), 8.19 (1H, dd, J = 8.7, 2.1, 5-CH) | 7.30 (2H, bs) | 3.83 (3H, s) | DMSO-d₆ | |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid [1][2] | 8.23 (1H, d, J = 2.0, 7-CH), 8.12 (1H, s, 3-CH), 8.02 (1H, d, J = 8.6, 4-CH), 7.50 (1H, dd, J = 8.6, 2.0, 5-CH) | 13.57 (1H, bs, COOH) | DMSO-d₆ | ||
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid [1][2] | 8.12 (1H, d, J = 0.8, 3-CH), 8.05 (1H, dd, J = 9.0, 5.4, 4-CH), 7.98 (1H, dd, J = 9.4, 2.6, 7-CH), 7.35 (1H, td, J = 9.0, 2.6, 5-CH) | 13.46 (1H, s, COOH) | DMSO-d₆ | ||
| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid [3] | 2.41 (3H, s) | 1.82–1.85 (4H, m), 2.48–2.50 (2H, t), 2.77–2.79 (2H, t) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Amino-1-benzothiophene-2-carboxylate Derivatives and Analogs.
| Compound | C=O | Aromatic/Thiophene Carbons | OCH₃/CH₃ | Solvent |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 164.5 | 148.8, 138.9, 134.1, 128.4 (q, ²JC-F = 31.8), 124.2 (q, ¹JC-F = 272.7), 124.1, 121.0–120.7 (m), 120.3–120.0 (m), 97.4 | 51.5 | DMSO-d₆ |
| Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 164.5 | 149.3, 142.5, 131.3, 124.9 (q, ²JC-F = 32.7), 124.5 (q, ¹JC-F = 272.1), 124.4, 124.1 (m), 120.7 (m), 96.2 | 51.4 | DMSO-d₆ |
| Methyl 3-amino-5-phenylbenzo[b]thiophene-2-carboxylate | 164.6 | 148.7, 137.3, 132.7, 129.1, 128.4, 125.0, 122.7, 96.2 (and phenyl carbons) | 51.4 | DMSO-d₆ |
| Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate | 164.3 | 148.4, 147.0, 138.8, 135.6, 124.2, 119.8, 118.5, 99.8 | 51.7 | DMSO-d₆ |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid [1][2] | 163.48 | 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 | DMSO-d₆ | |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid [1][2] | 163.48 | 161.43 (d, J = 245.2), 142.76 (d, J = 11.3), 135.75, 134.96 (d, J = 3.9), 129.99, 127.70 (d, J = 9.6), 114.48 (d, J = 24.8), 109.13 (d, J = 26.2) | DMSO-d₆ | |
| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid [3] | 168.73 | 146.84, 144.08, 137.38, 122.31 | 13.62 | CDCl₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its derivatives is crucial for reproducibility and accurate data interpretation.
General Procedure for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
NMR Spectrometer Setup:
-
The experiments are typically performed on a 300, 400, or 600 MHz NMR spectrometer (e.g., Bruker or Varian).
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
¹H NMR Data Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters to set include:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
-
The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
-
Key parameters include:
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 256 to 1024 scans or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Pulse Width: Calibrated 30° or 90° pulse.
-
-
Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
Workflow for NMR Characterization
The logical flow from sample preparation to final data analysis is a critical aspect of spectroscopic characterization.
Figure 1. A generalized workflow for the NMR characterization of small molecules.
This guide provides a foundational framework for the ¹H and ¹³C NMR characterization of this compound and its derivatives. By comparing the spectral data of various substituted analogs and adhering to a robust experimental protocol, researchers can confidently elucidate the structures of novel compounds within this chemical class, paving the way for further advancements in drug discovery and materials science.
References
A Comparative Guide to 3-Amino-1-benzothiophene-2-carboxylic acid and Anthranilic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold is a pivotal decision in the drug discovery process. Both 3-Amino-1-benzothiophene-2-carboxylic acid and anthranilic acid are privileged scaffolds, serving as versatile starting points for the synthesis of a multitude of biologically active compounds. This guide provides an objective comparison of these two molecules, focusing on their physicochemical properties, biological activities, and applications in drug design, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a scaffold influence the pharmacokinetics and pharmacodynamics of its derivatives. Anthranilic acid, a substituted benzene ring, and its bioisostere, this compound, where the benzene ring is replaced by a benzothiophene core, exhibit key differences that can be exploited in drug design.[1]
| Property | This compound | Anthranilic Acid | Reference(s) |
| Molecular Formula | C₉H₇NO₂S | C₇H₇NO₂ | [2][3] |
| Molecular Weight | 193.22 g/mol | 137.14 g/mol | [2][4] |
| Appearance | Solid (Varies) | White to pale-yellow crystalline powder | [5][6] |
| Melting Point | Not consistently reported | 144-148 °C | [3][4][7] |
| Solubility | Generally soluble in polar organic solvents | Soluble in hot water, ethanol, ether; sparingly soluble in cold water | [4][5][8] |
| pKa | Not widely reported | 2.17 (carboxyl), 4.85 (amino) | [8] |
| LogP | 1.8 (Predicted) | 1.2 (Predicted) | [6][9] |
The Bioisosteric Rationale
In medicinal chemistry, the replacement of a functional group with another that retains similar spatial and electronic characteristics is known as bioisosterism. The thiophene core in this compound is a well-established bioisostere of the benzene ring found in anthranilic acid. This substitution maintains a similar structural arrangement but alters electronic properties, which can significantly enhance biological activity, improve metabolic stability, or modify selectivity towards a target.[1]
Caption: Bioisosteric relationship between Anthranilic Acid and this compound.
Comparative Biological Activities and Applications
Both scaffolds have given rise to a vast library of compounds with diverse pharmacological profiles. Derivatives of anthranilic acid are particularly well-known, with several reaching clinical use.[10][11] The benzothiophene counterpart is a highly privileged structure in modern drug discovery, often utilized to develop potent kinase inhibitors.[12]
| Biological Activity | This compound Derivatives | Anthranilic Acid Derivatives | Reference(s) |
| Anti-inflammatory | Yes | Yes (e.g., Fenamates, Mefenamic Acid) | [13][14][15] |
| Anticancer | Yes (e.g., Tubulin polymerization inhibitors, Kinase inhibitors) | Yes (e.g., Apoptosis inducers, Hedgehog & MAPK pathway inhibitors) | [2][12][14][16][17] |
| Antimicrobial | Yes (e.g., Antibacterial, Antifungal) | Yes (e.g., Antibacterial, Antifungal) | [2][14][18][19] |
| Antiviral | Yes | Yes (e.g., HCV NS5B polymerase inhibitors) | [14][20][21] |
| Enzyme Inhibition | Yes (e.g., Kinases, Tubulin) | Yes (e.g., α-glucosidase, COX, Aldo-keto reductase) | [2][11][14][16] |
| Other | Antidepressant, Anticonvulsant | Neuroprotective, Diuretic (Furosemide), Anticoagulant (Betrixaban) | [10][12][13][14] |
Featured Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway
Derivatives of anthranilic acid have been identified as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14][21] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the MAPK signaling pathway by anthranilic acid derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of novel compounds. Below are standardized methodologies for key assays used in the characterization of derivatives from both scaffolds.
Protocol 1: Enzyme Inhibition Assay (General)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme using a spectrophotometric assay.[22][23][24]
Materials:
-
Purified target enzyme
-
Substrate (which produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for the target enzyme's pH and salt concentration)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (solvent only)
-
96-well or 384-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Methodology:
-
Prepare Solutions: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 1%.[25]
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the test compound (or controls) to the microplate wells. Allow them to pre-incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.[23]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of product formation should be linear with time.[25]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the negative control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.[26]
-
Caption: General workflow for an enzyme inhibition (IC50) assay.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine a compound's affinity for a specific receptor using a filtration format.[27][28][29]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor
-
Binding buffer (optimized for the receptor)
-
Test compounds
-
Known unlabeled ligand (for determining non-specific binding)
-
Glass fiber filter mats or filter plates (e.g., 96-well format)
-
Cell harvester or vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor preparation + radioligand + binding buffer.
-
Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of unlabeled ligand.
-
Competitive Binding: Receptor preparation + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester or vacuum manifold. This traps the receptor-ligand complexes on the filter.[29]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[29]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For each test compound concentration, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC50 value, which can then be converted to an inhibition constant (Ki).
-
Conclusion
Both this compound and anthranilic acid are invaluable scaffolds in medicinal chemistry. Anthranilic acid provides a classical, well-documented foundation for a wide range of therapeutics.[10][14] Its bioisostere, this compound, offers a strategic alternative for modulating physicochemical properties and exploring novel biological activities, particularly in the realm of kinase inhibition.[1][12] The choice between these scaffolds will depend on the specific therapeutic target, the desired ADME properties, and the synthetic strategy employed. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their drug design and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 40142-71-0 [smolecule.com]
- 3. scribd.com [scribd.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. indiamart.com [indiamart.com]
- 6. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 8. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. 3-Amino-1-benzothiophene-5-carboxylic acid | C9H7NO2S | CID 165461809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 13. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 16. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. benchchem.com [benchchem.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. merckmillipore.com [merckmillipore.com]
Shifting the Paradigm: 3-Aminobenzothiophene-2-carboxamides Emerge as Superior Biological Agents Over Carboxylic Acid Precursors
A comprehensive analysis of available data reveals that 3-aminobenzothiophene-2-carboxamides consistently outperform their corresponding carboxylic acid analogues in various biological activities, including kinase inhibition, anticancer, and antimicrobial applications. This guide synthesizes the current research, presenting a clear comparison supported by experimental data and methodologies for researchers and drug development professionals.
The conversion of the carboxylic acid moiety to a carboxamide in the 3-aminobenzothiophene scaffold proves to be a critical step in enhancing biological efficacy. This structural modification significantly impacts the molecule's interaction with biological targets, often leading to a substantial increase in potency.
Superior Performance in Kinase Inhibition
One of the most distinct advantages of 3-aminobenzothiophene-2-carboxamides is observed in their potent kinase inhibitory activity. Research targeting c-Jun N-terminal kinase (JNK), a crucial mediator in inflammatory and apoptotic pathways, demonstrates a stark contrast in activity between the two chemical classes.
A study focused on the development of JNK inhibitors revealed that while a thiophene-3-carboxamide derivative was a potent inhibitor, the corresponding carboxylic acid analogue showed a significant loss of JNK1 inhibitory activity.[1] Similarly, in the context of atypical protein kinase C (aPKC) inhibition, a key target in inflammation and cancer, the C-3 carboxylic acid analogue of a 2-amino-3-carboxy-4-phenylthiophene exhibited only moderate activity (65% inhibition at 30 µM). In contrast, related amide congeners were synthesized and evaluated, with some derivatives showing efficacy in the low nanomolar range, highlighting the favorability of the amide functional group for potent inhibition.[2][3]
Table 1: Comparative Kinase Inhibitory Activity
| Compound Class | Target Kinase | Activity Metric | Result | Reference |
| Thiophene-3-carboxamide | JNK1 | IC50 | Potent Inhibition (Specific value not in abstract) | [1] |
| Thiophene-3-carboxylic acid | JNK1 | IC50 | Significant Loss of Activity | [1] |
| 2-Amino-3-carboxy-4-phenylthiophene (Carboxylic Acid) | aPKCζ | % Inhibition @ 30 µM | 65% | [2] |
| 2-Amino-3-carboxy-4-phenylthiophene (Amide Congeners) | aPKCζ | EC50 | Low Nanomolar | [2] |
Enhanced Anticancer and Antimicrobial Potential
While direct side-by-side comparisons in anticancer and antimicrobial assays are less frequently published, the existing literature strongly suggests the superiority of the carboxamide derivatives. Numerous studies have reported significant anticancer and antimicrobial activities for various 3-aminobenzothiophene-2-carboxamides, while the corresponding carboxylic acids are typically only mentioned as synthetic precursors without reported biological data.
For instance, novel thiophene-2-carboxamide derivatives have demonstrated significant antioxidant and antibacterial activities. Specifically, 3-amino thiophene-2-carboxamide derivatives showed higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to their 3-hydroxy counterparts.[4] Another study highlighted thiophene carboxamide scaffolds as promising anticancer agents, with some members of the PAN-90806 family acting as potent VEGFR-2 inhibitors with nanomolar IC50 values.[2]
Although quantitative data for the direct carboxylic acid analogues in these specific studies is not provided, the consistent focus on and potent activity of the carboxamide end-products in the literature underscore their greater biological relevance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.
Synthesis of 3-Aminobenzothiophene-2-carboxamides
A general and efficient method for the synthesis of 3-aminobenzothiophene-2-carboxamides involves a microwave-assisted, annulation-based approach. This method avoids the need for metal-catalyzed processes to establish the parent heterocycle.
-
Starting Materials: 2-halobenzonitriles and methyl thioglycolate.
-
Reaction Conditions: The starting materials are subjected to microwave irradiation in the presence of a base, such as triethylamine, in a suitable solvent like DMSO.
-
Reaction Time and Temperature: The reaction is typically carried out at elevated temperatures (e.g., 130°C) for a short duration.
-
Purification: The resulting 3-aminobenzo[b]thiophene scaffold can then be further elaborated to the desired carboxamide through standard amide coupling reactions.
Visualizing the Synthesis and Mechanism
To further elucidate the processes involved, the following diagrams illustrate a typical synthetic workflow and a generalized signaling pathway targeted by these compounds.
Caption: Synthetic pathway from starting materials to the final carboxamide product.
Caption: Inhibition of the JNK signaling pathway by 3-aminobenzothiophene-2-carboxamides.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1-benzothiophene-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1-benzothiophene-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active analogs. These compounds have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents on the benzothiophene core, as well as modifications to the amino and carboxylic acid functional groups. This section summarizes the quantitative data for key activities, including anticancer, kinase inhibition, and antimicrobial effects.
Anticancer Activity
Derivatives of the this compound scaffold have been extensively investigated for their anticancer properties, with many exhibiting potent inhibitory effects on cancer cell proliferation and tubulin polymerization.
.[1][2][3] The 3-amino group and the substitution pattern on the benzoyl moiety are critical for potent tubulin polymerization inhibition.
Table 1: Anticancer and Tubulin Polymerization Inhibition Activity of Benzothiophene Analogs
| Compound ID | Modifications to Core Structure | Target Cell Line/Assay | IC50 (µM) | Reference |
| Analog A | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Cancer Cell Growth | Subnanomolar | [4] |
| Analog B | 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | Cancer Cell Proliferation | Submicromolar | [3] |
| Analog C | Thiophene carboxamide derivative (Compound 5) | HepG-2 (Hepatocellular Carcinoma) | 0.59 (VEGFR-2) | [5][6] |
| Analog D | Thiophene carboxamide derivative (Compound 21) | HepG-2 (Hepatocellular Carcinoma) | 1.29 (VEGFR-2) | [5][6] |
| Analog E | Thiophene carboxamide derivative (Compound 2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 | [7] |
| Analog F | Thiophene carboxamide derivative (Compound 2e) | Hep3B (Hepatocellular Carcinoma) | 12.58 | [7] |
| Analog G | Dihydroquinolin-4-one derivative | K562 (Leukemia) - Tubulin Polymerization | 3.06 | [8] |
| CA-4 | Combretastatin A-4 (Reference) | K562 (Leukemia) - Tubulin Polymerization | 1.99 | [8] |
Kinase Inhibition
The 3-amino-1-benzothiophene-2-carboxamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, targeting key players in cell cycle regulation and signal transduction pathways.
.[9] Notably, novel benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B in the nanomolar range. Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK pathway.[4][10][11][12][13]
Table 2: Kinase Inhibition Activity of Benzothiophene Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog H | Aurora A | 13 | [14] |
| Analog I | Aurora B | 79 | [14] |
| Analog J | Aurora C | 61 | [14] |
| Analog K (16b) | Multi-kinase inhibitor | Low IC50 values against key kinases | [15][16] |
| Analog L (3n) | DYRK1A/DYRK1B | Potent and cell-permeable | [17] |
| Analog M (b19) | RhoA/ROCK pathway | Significant inhibition | [4][11] |
Antimicrobial Activity
Various derivatives of this compound have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is largely dependent on the specific substitutions on the benzothiophene ring system.
.[18] For instance, certain benzothiophene acylhydrazones have shown activity against multidrug-resistant Staphylococcus aureus.[19]
Table 3: Antimicrobial Activity of Benzothiophene Analogs
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Analog N (II.b) | Staphylococcus aureus (including MRSA) | 4 | [19] |
| Analog O (1e) | Gram-positive and Gram-negative bacteria | 10-20 | [20] |
| Analog P (1g) | Gram-positive and Gram-negative bacteria | 10-20 | [20] |
| Analog Q (1h) | Gram-positive and Gram-negative bacteria | 10-20 | [20] |
| Analog R (4a) | ESBL-producing E. coli ST131 | Good activity | [21] |
| Analog S (4c) | ESBL-producing E. coli ST131 | Good activity | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to evaluate the biological activities of this compound analogs.
Synthesis of 3-Amino-1-benzothiophene-2-carboxamide Derivatives
A general procedure for the synthesis of 3-amino-1-benzothiophene-2-carboxamide derivatives involves the reaction of a this compound ester with an appropriate amine.
-
Step 1: Esterification. The this compound is first converted to its corresponding ester, typically a methyl or ethyl ester, using standard esterification methods (e.g., reaction with the alcohol in the presence of a catalytic amount of acid).
-
Step 2: Amidation. The resulting ester is then reacted with the desired amine in a suitable solvent. In cases of low reactivity, the use of a strong base like lithium amide in an anhydrous solvent such as tetrahydrofuran can facilitate the conversion to the corresponding carboxamide. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
Step 3: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-amino-1-benzothiophene-2-carboxamide analog.
Tubulin Polymerization Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm or by using a fluorescent reporter.
-
Procedure:
-
Purified tubulin is reconstituted in a general tubulin buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A known inhibitor (e.g., colchicine) and a vehicle control are included.
-
The polymerization is initiated by raising the temperature to 37°C and adding GTP.
-
The absorbance at 340 nm or fluorescence is measured at regular intervals for a set period.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
-
Aurora Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Aurora kinases.
-
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate using ATP. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.
-
Procedure:
-
The test compound is pre-incubated with the Aurora kinase enzyme (A, B, or C) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a specific peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the generated ADP to ATP and produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 value is determined.
-
RhoA/ROCK Pathway Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the RhoA/ROCK signaling pathway.
-
Principle: The activity of ROCK, a downstream effector of RhoA, is measured by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Procedure:
-
Cell lysates containing active ROCK are prepared.
-
The lysates are incubated with a recombinant MYPT1 substrate coated on a microplate in the presence of the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed.
-
The level of phosphorylated MYPT1 is detected using a specific primary antibody against phospho-MYPT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of phosphorylated substrate. The inhibitory effect of the compound is then determined.[22][23][24]
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: The broth microdilution method is a commonly used technique.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism is added to each well.
-
Positive (microorganism and medium), negative (medium only), and drug control (medium and compound) wells are included.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the context in which these this compound analogs exert their effects, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: General workflow for the discovery and optimization of this compound analogs.
Caption: Simplified signaling pathway of Aurora kinases A and B in mitosis and the point of inhibition by benzothiophene analogs.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 9. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buy this compound | 40142-71-0 [smolecule.com]
- 19. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of RhoA pathway rescues the endocytosis defects in Oligophrenin1 mouse model of mental retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 24. cellbiolabs.com [cellbiolabs.com]
In Vitro Efficacy of 3-Amino-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of various 3-Amino-1-benzothiophene-2-carboxylic acid derivatives. The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic potential, including anticancer and antimicrobial activities.[1] This document summarizes key findings from preclinical studies, presenting available quantitative data, detailed experimental methodologies for major assays, and visualizations of relevant biological pathways to inform further research and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of selected this compound derivatives. The data has been compiled from various studies to facilitate a comparative analysis of their potency.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Sub-nanomolar | [2] |
| 2 | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 | [3] |
| 3 | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | 67.04 | [3] |
| 4 | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | 63.74 | [3] |
| 5 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | Not Specified | [4][5] |
Antimicrobial Activity
Several derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6 | 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid derivatives | Staphylococcus aureus | Not Specified | [6] |
| 7 | 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid derivatives | Bacillus subtilis | Not Specified | [6] |
| 8 | 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid derivatives | Escherichia coli | Not Specified | [6] |
| 9 | 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid derivatives | Pseudomonas aeruginosa | Not Specified | [6] |
| 10 | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of the 3-amino-1-benzothiophene-2-carboxylate scaffold involves the reaction of a 2-halobenzonitrile with a thioglycolate ester in the presence of a base.[8]
General Procedure:
-
To a solution of the appropriately substituted 2-halobenzonitrile in a suitable solvent (e.g., dimethylformamide), add a thioglycolate ester (e.g., methyl thioglycolate) and a base (e.g., potassium hydroxide).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
The resulting ester can then be hydrolyzed to the carboxylic acid or further modified to generate a library of derivatives.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been shown to exert their anticancer effects by targeting specific cellular pathways.
Tubulin Polymerization Inhibition
Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton essential for cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.
RhoA/ROCK Pathway Inhibition
Some benzo[b]thiophene derivatives have been developed as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Comparing the efficacy of different synthetic routes to 3-Amino-1-benzothiophene-2-carboxylic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-Amino-1-benzothiophene-2-carboxylic acid, a crucial scaffold in medicinal chemistry, is of paramount importance. This guide provides a comparative analysis of three prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
The selection of an optimal synthetic pathway is contingent on several factors, including reaction yield, purity of the final product, reaction time, cost-effectiveness, and environmental impact. This comparison focuses on three key methodologies: the reaction of 2-halobenzonitriles with methyl thioglycolate, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound and its ethyl ester precursor.
| Metric | Route 1: From 2-Halobenzonitrile | Route 2: Gewald Synthesis | Route 3: Fiesselmann Synthesis |
| Starting Materials | 2-Halobenzonitrile, Methyl thioglycolate | Cyclic Ketone (e.g., Cyclohexanone), Ethyl cyanoacetate, Sulfur | β-Ketoester, Thioglycolic acid derivative |
| Key Reagents | Triethylamine, DMSO | Morpholine or other amine base | Base (e.g., sodium ethoxide) |
| Reaction Time | 11 - 35 minutes (microwave-assisted) | 3 - 12 hours | Varies |
| Reported Yield | 58 - 96% (for methyl 3-aminobenzo[b]thiophene-2-carboxylate)[1] | 70 - 85% (for analogous 2-aminothiophene-3-carboxylates)[2] | Data not available for direct synthesis |
| Purity | High (product often precipitates)[1] | Good (recrystallization typically required)[2] | Data not available |
| Scalability | Good, especially with microwave reactors | Good, established one-pot procedure | Potentially good, but less documented for this specific product |
| Advantages | Very high yields, extremely short reaction times (microwave), readily available starting materials. | One-pot reaction, versatile for various substitutions, uses inexpensive reagents. | Potentially offers a different retrosynthetic approach. |
| Disadvantages | Requires specialized microwave equipment for optimal performance. | Longer reaction times compared to microwave methods, potential for side products. | Lack of specific literature and data for the target molecule, may require significant optimization. |
Experimental Protocols
Route 1: Microwave-Assisted Synthesis from 2-Halobenzonitrile
This method provides rapid access to the methyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid.
Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate [1]
-
A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is prepared.
-
The mixture is irradiated in a microwave synthesizer at 130 °C for the specified time (typically 11-35 minutes).
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and dried in vacuo to yield the desired product.
Saponification to this compound
-
The methyl ester is dissolved in a suitable solvent such as methanol or ethanol.
-
An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
The mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Route 2: Gewald Aminothiophene Synthesis
This classical one-pot reaction is a versatile method for preparing 2-aminothiophenes. The following is a general procedure adaptable for the synthesis of the ethyl ester of the target compound using a cyclic ketone precursor.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [2]
-
To a mixture of cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), add morpholine (5 mL) slowly over a period of 30 minutes at 35-40 °C with stirring.
-
The reaction mixture is then stirred at 45 °C for 3 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration and washed with ethanol.
-
The crude product is recrystallized from ethanol to yield the pure product.
Note: Subsequent dehydrogenation of the tetrahydrobenzothiophene ring would be required to obtain the final aromatic product, followed by saponification of the ester.
Visualizing the Synthetic Pathways
The logical flow of the compared synthetic routes can be visualized as follows:
Caption: Comparative workflow of synthetic routes.
Conclusion
For the synthesis of this compound, the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate (Route 1) stands out as a highly efficient method, offering excellent yields in remarkably short reaction times.[1] While the Gewald synthesis (Route 2) is a robust and versatile one-pot procedure, it generally requires longer reaction times and may necessitate an additional dehydrogenation step depending on the starting ketone.[2] The Fiesselmann synthesis (Route 3) remains a more theoretical pathway for this specific target, with a need for further research to establish a viable protocol and assess its efficacy.
Researchers should consider the available equipment, desired production scale, and time constraints when selecting the most appropriate synthetic strategy. For rapid synthesis and high yields, the microwave-assisted approach is superior. For its versatility and use of inexpensive reagents in a one-pot setup, the Gewald synthesis remains a valuable alternative.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Amino-1-benzothiophene-2-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, efficacy, and safety of downstream products. This document details and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, offering insights into their respective performance characteristics and experimental protocols.
Overview of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It offers excellent separation of the analyte from potential impurities.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and for trace-level quantification.
-
UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for the quantification of the pure substance, although it may lack the specificity required for complex samples.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the compared analytical methods for the quantification of aromatic amino acids and benzothiophene derivatives, providing an expected performance framework for this compound analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 15% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Specificity | High (with proper method development) | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound.
a) Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
b) Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for best separation. For example, a starting point could be Acetonitrile:Water (75:25 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound; a common wavelength for aromatic compounds is 254 nm.[1]
-
Run Time: Approximately 10 minutes, sufficient to elute the analyte and any relevant impurities.[1]
c) Data Analysis:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of a reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of a series of calibration standards. The concentration of the analyte in the sample is determined by interpolation from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalytical studies or when high sensitivity and specificity are required.
a) Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step is typically required. Add a precipitating agent like acetonitrile or methanol to the sample, vortex, and centrifuge.
-
The supernatant is then diluted with the mobile phase and filtered before injection.
-
An internal standard is often used to improve accuracy and precision.
b) LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or a mixed-mode column.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ionization Source Parameters: Optimized for the specific analyte (e.g., capillary voltage, source temperature).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. For example, for p-aminobenzoic acid, a similar compound, a transition of m/z 138 → 120 has been used.[2]
c) Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
UV-Vis Spectrophotometry
This method is a simple and rapid approach for the quantification of the pure compound.
a) Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) to a concentration that falls within the linear range of the Beer-Lambert law.
-
The choice of solvent is critical as it can influence the absorption spectrum.
b) Spectrophotometric Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Aromatic amines and carboxylic acids typically show absorption in the UV region.[3][4]
-
Measurement: Measure the absorbance of the sample solution at the determined λmax against a solvent blank.
c) Data Analysis:
-
A calibration curve is constructed by plotting the absorbance versus the concentration of a series of standard solutions. The concentration of the analyte in the sample is then calculated from the linear regression equation of the calibration curve. The molar absorptivity can also be determined from the slope of this curve.[3]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical step to ensure the reliability of the quantitative data.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of the bulk drug or formulated products, a validated HPLC-UV method is often sufficient and cost-effective. When higher sensitivity and specificity are necessary, particularly in complex biological matrices, LC-MS/MS is the method of choice. UV-Vis spectrophotometry, while simple and inexpensive, is best suited for the analysis of the pure compound where interfering substances are not a concern. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure the generation of reliable and accurate data.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. canadacommons.ca [canadacommons.ca]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Bioisosteric Replacement of Anthranilic Acid with 3-Amino-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioisosteric replacement of the anthranilic acid scaffold with 3-Amino-1-benzothiophene-2-carboxylic acid. This substitution is a key strategy in medicinal chemistry to modulate physicochemical properties and biological activity. This document presents a comparative analysis of their properties, supported by experimental data and detailed protocols for key assays.
Physicochemical Properties: A Head-to-Head Comparison
The bioisosteric replacement of a benzene ring with a thiophene ring can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability, while maintaining a similar spatial arrangement. The following table summarizes the key physicochemical properties of the parent molecules.
| Property | Anthranilic Acid | This compound |
| Molecular Formula | C₇H₇NO₂ | C₉H₇NO₂S |
| Molecular Weight | 137.14 g/mol | 193.22 g/mol [1][2] |
| pKa (carboxyl) | 2.11 - 4.85 | Data not readily available |
| logP | 1.21 | Data not readily available |
| Water Solubility | 5.7 g/L (25 °C) | Data not readily available |
Biological Activity: A Comparative Overview
Both anthranilic acid and this compound derivatives have demonstrated a wide range of biological activities. This section provides a comparative summary of their reported antimicrobial and anticancer effects, with quantitative data where available.
Anticancer Activity
Derivatives of both scaffolds have shown promising anticancer activity across various cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Anthranilic Acid Derivatives | |||
| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters | Various human tumor cell lines | Nanomolar to low micromolar range | [3] |
| N-benzoyl anthranilic acid derivative 10 | AKR1C3 expressing cells | 0.31 | [4] |
| N-benzoyl anthranilic acid derivative 13 | AKR1C3 expressing cells | 0.35 | [4] |
| Dihydroquinazolin derivative 6 | H460 | 0.29 | [5] |
| Dihydroquinazolin derivative 13 | H460 | 0.06 | [5] |
| This compound Derivatives | |||
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative b19 | MDA-MB-231 | Not specified, active at 2.5 µM | [6] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | 63.74 | [7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | 67.04 | [7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 | 76.72 | [7] |
Antimicrobial Activity
Both classes of compounds have been investigated for their potential as antimicrobial agents.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Anthranilic Acid Derivatives | |||
| Various derivatives | MRSA | 2-64 | [8] |
| Anthranilohydrazide | Bacteria | Significant activity | [9] |
| 3,4-dihydro-4-oxo-1,2,3-benzotriazine | Bacteria | Significant activity | [9] |
| N-phenyl anthranilic acid | Bacteria | Significant activity | [9] |
| This compound Derivatives | |||
| Benzonaptho and tolyl substituted benzimidazolo benzothiophenes | Bacteria | 10-20 | [10] |
| Tetrahydrobenzothiophene derivative 3b | P. aeruginosa | Not specified, bactericidal at 1x, 2x, 4x MIC | [11] |
Signaling Pathways and Mechanisms of Action
The bioisosteric replacement can lead to altered interactions with biological targets and modulation of different signaling pathways.
Anthranilic acid derivatives have been reported to act through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways in cancer, such as the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways[12][13].
Derivatives of this compound have been shown to target different pathways. For instance, certain benzo[b]thiophene derivatives have been found to inhibit the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion in cancer[6].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the test compounds.
Materials:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
-
Test compound
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
-
Accurately weigh and dissolve a known amount of the test compound in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH (for acidic compounds) or HCl (for basic compounds) solution, adding small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the volume of the equivalence point has been added.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of the test compounds.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both n-octanol and water to achieve a final concentration that is within the linear range of the analytical method.
-
Vortex the tube vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and partitioning.
-
Centrifuge the tube to separate the two phases completely.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control (broth with microorganism)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Add a standardized volume of the microbial inoculum to each well containing the test compound and the positive control well.
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Determination of Anticancer Activity by MTT Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The bioisosteric replacement of anthranilic acid with this compound presents a viable strategy for modulating the physicochemical and biological properties of lead compounds. While both scaffolds have demonstrated significant potential in the development of anticancer and antimicrobial agents, the thiophene analog offers opportunities to explore different chemical spaces and potentially overcome challenges related to metabolism and target selectivity. The choice between these two scaffolds should be guided by the specific therapeutic target and the desired pharmacological profile. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of compounds.
References
- 1. Buy this compound | 40142-71-0 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 4. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oiccpress.com [oiccpress.com]
- 8. "Anthranilic Acid Derivatives as Novel Antibiotics against MRSA and oth" by Nkrumah Grant [scholarworks.gvsu.edu]
- 9. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Amino-1-benzothiophene-2-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, the primary and recommended method for the disposal of 3-Amino-1-benzothiophene-2-carboxylic acid and its contaminated materials is through a licensed hazardous waste disposal company. This ensures compliance with environmental regulations and safe management, typically involving high-temperature incineration.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous chemical structures, a summary of potential hazards and required PPE is provided below.
| Hazard Category | Potential Hazard Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, safety goggles or face shield, respiratory protection if dust is generated. |
| Skin Corrosion/Irritation | May cause skin irritation. | Impervious gloves, lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation. | Chemical safety goggles or face shield. |
| Aquatic Toxicity | May be harmful or toxic to aquatic life with long-lasting effects. | N/A (Engineering control: Prevent release to the environment). |
Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the safe disposal of this compound.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unreacted chemical, contaminated spill materials (e.g., absorbent pads, sand), and contaminated disposable PPE (gloves, etc.) in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste : If the compound is in solution, collect it in a separate, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous liquid waste.
-
-
Waste Container Labeling :
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all components of the waste stream, including any solvents.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Hazardous Waste :
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed to prevent leaks or spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste.
-
-
Spill Management :
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated solid hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to contain and collect the spill. Place the contaminated absorbent in the solid hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, a general protocol for the neutralization of acidic waste streams containing similar compounds can be adapted. This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
Protocol for Neutralization of Acidic Aqueous Waste (if applicable and permitted by institutional policy):
-
Setup : In a large, appropriate container (e.g., a heavy-walled beaker or flask) placed in a secondary container (e.g., a plastic tub), add the acidic aqueous waste. The container should be no more than one-third full.
-
Stirring : Begin gentle stirring of the acidic solution using a magnetic stirrer.
-
Neutralization : Slowly and carefully add a dilute basic solution, such as 5% sodium bicarbonate, to the acidic waste. Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.
-
Control : Add the base in small increments to control the rate of reaction and prevent excessive foaming or heat generation.
-
Endpoint : Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal : Once neutralized, the aqueous waste should still be collected and disposed of as hazardous waste, as it may contain dissolved organic compounds.[1]
Disclaimer: This guide is intended for informational purposes only and is based on the best available information for structurally related compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical.
References
Personal protective equipment for handling 3-Amino-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Amino-1-benzothiophene-2-carboxylic acid. Adherence to these procedures is essential to ensure a safe laboratory environment. The following information is based on safety data for structurally similar compounds and general laboratory safety best practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE varies depending on the specific laboratory operation being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | N95 or higher-rated respirator if dust is generated |
| Dissolving in Solvent | Safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Work in a chemical fume hood |
| Handling Solutions | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required if handled in a well-ventilated area or fume hood |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for safety. The following workflow outlines the key steps for managing this compound from receipt to use.
1. Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound if a specific one is not available.[1]
-
Work in a designated area, such as a chemical fume hood, with clear and easy access to an emergency eyewash station and safety shower.[1]
-
Assemble all necessary equipment and reagents before starting.[1]
-
Ensure you are wearing the appropriate PPE as detailed in the table above.[1]
2. Handling the Compound:
-
If the compound is a solid, handle it in a way that minimizes dust generation.[2]
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.
3. Post-Handling:
-
Tightly seal the container after use.[1]
-
Thoroughly wash hands with soap and water after handling is complete.[1]
-
Clean the work area, decontaminating surfaces with an appropriate solvent, followed by soap and water.[1]
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[5] Do not mix with other waste streams unless compatibility has been confirmed.[5]
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Caption: This diagram outlines the waste disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
